Aminopotentidine
Descripción
structure given in first source; RN given refers to the oxalate
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDSYWWNDGAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276539 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140873-26-3 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aminopotentidine: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopotentidine is a potent and selective histamine (B1213489) H2 receptor antagonist. It has been instrumental as a research tool, particularly in its radiolabeled form, [125I]iodothis compound, for the characterization and localization of H2 receptors. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2 receptor. By binding to the H2 receptor, it blocks the binding of the endogenous agonist, histamine, thereby inhibiting the downstream signaling cascade. The primary and most well-characterized signaling pathway for the H2 receptor is the Gs-protein coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests the existence of non-canonical, cAMP-independent signaling pathways for the H2 receptor, which may involve phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK).
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its iodinated analog at various histamine receptor subtypes.
| Compound | Receptor Subtype | Species | Preparation | Assay Type | Affinity Value | Citation |
| This compound | H2 | Human | Recombinant | Binding | KB = 220 nM | [1] |
| This compound | H2 | Guinea Pig | Recombinant | Binding | KB = 280 nM | [1] |
| [125I]Iodothis compound | H2 | Guinea Pig | Cerebral Membranes | Binding | pKi = 9.15 | [2] |
Note: Data on the binding affinity of this compound for histamine H1, H3, and H4 receptors, as well as other off-target receptors, is not extensively available in the public domain.
Experimental Protocols
[125I]Iodothis compound Radioligand Binding Assay in Guinea Pig Cerebral Membranes
This protocol is adapted from studies characterizing H2 receptor binding in brain tissue.
Objective: To determine the binding affinity of this compound or other test compounds for the histamine H2 receptor.
Materials:
-
Guinea pig cerebral cortex
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
[125I]Iodothis compound (specific activity ~2000 Ci/mmol)
-
Non-specific binding determinator: Tiotidine (B1662263) (10 µM) or another suitable H2 antagonist
-
Test compounds (e.g., this compound) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect guinea pig cerebral cortex on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a final volume of 250 µL, add the following to polypropylene (B1209903) tubes:
-
50 µL of [125I]Iodothis compound (final concentration ~0.1-0.5 nM)
-
50 µL of assay buffer (for total binding) or 50 µL of tiotidine (for non-specific binding) or 50 µL of test compound at various concentrations.
-
150 µL of the membrane preparation.
-
-
Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay in Isolated Guinea Pig Right Atrium
This protocol describes a classic method for assessing the functional antagonist activity of compounds at the histamine H2 receptor.
Objective: To determine the potency of this compound as a functional antagonist of histamine-induced chronotropic effects.
Materials:
-
Male guinea pigs (e.g., Dunkin-Hartley strain)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Histamine dihydrochloride
-
This compound or other test antagonists
-
Organ bath system with temperature control (32-34°C) and force transducer.
-
Data acquisition system to record heart rate.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Rapidly excise the heart and place it in cold Krebs-Henseleit solution.
-
Dissect the right atrium and suspend it in an organ bath containing Krebs-Henseleit solution maintained at 32-34°C and gassed with 95% O2 / 5% CO2.
-
Connect the atrium to a force transducer to record the spontaneous beating rate.
-
Allow the preparation to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular washing every 15 minutes.
-
-
Experimental Protocol:
-
After the equilibration period, record the basal heart rate.
-
Construct a cumulative concentration-response curve to histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate until a maximal response is achieved.
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the heart rate returns to the basal level.
-
Introduce a single concentration of this compound (or other antagonist) into the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).
-
In the presence of the antagonist, construct a second cumulative concentration-response curve to histamine.
-
Repeat this procedure with different concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the heart rate response as a percentage of the maximal response against the logarithm of the histamine concentration for each antagonist concentration.
-
Determine the EC50 values for histamine in the absence and presence of the antagonist.
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The concentration ratio is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
Signaling Pathways
Canonical Gs-Protein Coupled Signaling Pathway
The primary signaling mechanism of the histamine H2 receptor involves its coupling to a stimulatory G-protein (Gs).
Caption: Canonical Histamine H2 Receptor Signaling Pathway.
Pathway Description:
-
Ligand Binding: Histamine binds to the extracellular domain of the H2 receptor. This compound competitively inhibits this step.
-
Gs Protein Activation: Ligand binding induces a conformational change in the H2 receptor, leading to the activation of the associated heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Substrate Phosphorylation: The active PKA catalytic subunits then phosphorylate various downstream protein substrates on serine and threonine residues. In cardiac myocytes, these substrates include L-type calcium channels, phospholamban, and troponin I, leading to increased contractility and heart rate.[3][4] In gastric parietal cells, this pathway ultimately results in the secretion of gastric acid.
-
Signal Termination: The signal is terminated by the hydrolysis of GTP to GDP by the intrinsic GTPase activity of the Gαs subunit, leading to its re-association with the βγ subunits, and by the degradation of cAMP by phosphodiesterases.
Putative Non-Canonical Signaling Pathways
Some studies suggest that H2 receptors can also signal through pathways independent of cAMP, particularly in certain cell types.
Caption: Hypothesized Non-Canonical H2 Receptor Signaling.
Pathway Description:
-
Phospholipase C Activation: In some cell types, H2 receptor activation has been linked to the activation of phospholipase C (PLC), possibly through coupling to a Gq/11 protein. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, in conjunction with calcium, activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway Activation: Some H2 receptor ligands have been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. This activation may be mediated by Gβγ subunits released from G-proteins or through PKC activation. The activation of the ERK pathway can lead to changes in gene expression and cell proliferation.
Conclusion
This compound is a valuable pharmacological tool for the study of the histamine H2 receptor. Its high affinity and selectivity make it and its derivatives, such as [125I]iodothis compound, indispensable for in vitro and in vivo characterization of H2 receptor distribution, density, and function. A thorough understanding of its pharmacological profile, including its interactions with the canonical and non-canonical signaling pathways of the H2 receptor, is crucial for its effective use in research and for the development of novel therapeutics targeting this important receptor. Further investigation into the selectivity profile of this compound across all histamine receptor subtypes and other potential off-target receptors is warranted to fully elucidate its pharmacological actions.
References
- 1. Protein Kinase A as A Promising Target for Heart Failure Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Aminopotentidine: A Technical Guide to its Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopotentidine is a potent and selective histamine (B1213489) H₂ receptor antagonist. Its unique structure and high affinity for the H₂ receptor have made it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the synthesis and structural aspects of this compound, including detailed experimental protocols, quantitative data, and visualizations of its synthesis workflow and biological mechanism of action.
Introduction
This compound, chemically known as 4-Amino-N-[2-[[(cyanoamino)[[3-[3-(1-piperidinylmethyl)phenoxy]propyl]imino]methyl]amino]ethyl]benzamide, is a high-affinity antagonist for the histamine H₂ receptor. It has been instrumental in the study of H₂ receptor pharmacology and has served as a precursor for the synthesis of radiolabeled ligands, such as [¹²⁵I]-iodothis compound, for receptor binding assays. This document outlines the synthetic route to this compound and details its structural and biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₅N₇O₂ | [1] |
| Molecular Weight | 477.6 g/mol | [1] |
| CAS Number | 140873-26-3 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key step.
Synthesis Workflow
Caption: High-level overview of the synthetic workflow for this compound.
Experimental Protocols
The synthesis of this compound is based on the procedures described by Hirschfield et al. (1992).
Step 1: Synthesis of N-[2-(4-aminobenzamido)ethyl]-N'-cyano-N''-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]guanidine (this compound)
A detailed experimental protocol for the final coupling step is as follows:
-
To a solution of N-cyano-N'-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-S-methylisothiourea (a key intermediate, synthesis described in the reference) in a suitable solvent such as ethanol, is added N-(4-aminobenzoyl)ethylenediamine.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Note: The detailed synthesis of the intermediates is described in the primary literature and involves standard organic chemistry techniques.
Structural Characterization
The structure of this compound has been confirmed by various spectroscopic methods.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data available from commercial suppliers, specific peak assignments require access to the primary spectral data. |
| LC-MS | Data available from commercial suppliers, typically showing a parent ion peak corresponding to the molecular weight. |
Further detailed analysis of the NMR and MS spectra is necessary for complete structural elucidation and confirmation.
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the histamine H₂ receptor. Histamine H₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including gastric acid secretion.
As an antagonist, this compound binds to the H₂ receptor but does not elicit a cellular response. Instead, it blocks the binding of the endogenous agonist, histamine, thereby inhibiting the downstream signaling pathway.
Histamine H₂ Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H₂ receptor and the antagonistic action of this compound.
Quantitative Biological Data
| Parameter | Species | Value | Reference |
| KB | Human H₂ Receptor | 220 nM | |
| KB | Guinea Pig H₂ Receptor | 280 nM |
Conclusion
This technical guide has provided an in-depth overview of the synthesis and structure of this compound. The detailed synthetic methodology, though complex, is achievable through established organic chemistry techniques. The structural and biological data confirm its identity and its potent and selective antagonism of the histamine H₂ receptor. This compound remains a valuable molecule for researchers in pharmacology and drug development, and this guide serves as a comprehensive resource for its synthesis and application.
References
An In-depth Technical Guide to the Discovery and History of Arpromidine
A Note on Terminology: The compound "Aminopotentidine" as specified in the query is not found in the scientific literature. It is highly probable that this is a typographical error for Arpromidine (B9211) , a potent histamine (B1213489) H₂ receptor agonist with a well-documented history of discovery and pharmacological characterization. This guide will focus on Arpromidine.
Introduction
Arpromidine is a potent and selective histamine H₂ receptor agonist that also exhibits moderate histamine H₁ receptor antagonist properties. Its development in the late 1980s was a significant step in the exploration of histamine receptor ligands, particularly for their potential cardiovascular applications. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols related to Arpromidine, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The development of Arpromidine emerged from structure-activity relationship (SAR) studies on impromidine (B1671804) , a potent histamine H₂ receptor agonist. Researchers at the Institute of Pharmacy, Freie Universität Berlin, sought to enhance the agonistic activity of impromidine by modifying its structure.
The key innovation was the replacement of the cimetidine-like moiety in impromidine with more lipophilic, pheniramine-like structures.[1][2] This strategic modification led to the synthesis of a series of phenyl(pyridylalkyl)guanidines, with Arpromidine being a standout compound.
The seminal work, published in 1989, detailed the synthesis and in vitro pharmacology of Arpromidine and its analogues.[2] These studies demonstrated that Arpromidine possessed significantly higher H₂ agonistic potency compared to histamine, along with notable H₁ antagonistic effects. This dual activity profile made it a valuable pharmacological tool and a potential lead for the development of new positive inotropic agents for conditions like congestive heart failure.[2]
While Arpromidine itself has not progressed to widespread clinical use, the research surrounding its development has provided valuable insights into the structural requirements for potent and selective histamine H₂ receptor agonism.
Chemical Structure and Synthesis
Chemical Name: N¹-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine[2]
The synthesis of Arpromidine involves a multi-step process. While detailed, step-by-step protocols are best sourced from the primary literature, the general synthetic pathway can be outlined as follows:
The synthesis generally involves the preparation of the key amine precursors, followed by a guanidinylation reaction to form the final compound. For detailed experimental procedures, please refer to the publication by Buschauer et al. (1989) in the Journal of Medicinal Chemistry.
Mechanism of Action and Signaling Pathway
Arpromidine exerts its primary effects through its potent agonism at the histamine H₂ receptor. The H₂ receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs).
Signaling Pathway:
-
Binding: Arpromidine binds to the histamine H₂ receptor on the cell surface.
-
Gs Protein Activation: This binding event activates the associated Gs protein.
-
Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various downstream targets, leading to the final physiological response. In cardiac myocytes, this includes the phosphorylation of proteins involved in calcium handling, resulting in a positive inotropic (contractility-enhancing) effect .
Arpromidine also acts as a moderate antagonist at the histamine H₁ receptor, which can modulate its overall pharmacological profile.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for Arpromidine and its analogues, primarily from studies on isolated guinea pig atria.
| Compound | Receptor Activity | Potency (Relative to Histamine) | pD₂ Value | pA₂ Value (H₁ Antagonism) | Reference(s) |
| Arpromidine | H₂ Agonist / H₁ Antagonist | ~100x | 8.0 | 7.65 | |
| 3,4-difluoro analogue | H₂ Agonist | Up to 160x | - | - | |
| 3,5-difluoro analogue | H₂ Agonist | Up to 160x | - | - | |
| 3,4-dichloro analogue | H₂ Agonist | Up to 160x | - | - | |
| Impromidine | H₂ Agonist | 10-30x | - | - |
pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response, indicating potency. pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response, indicating antagonist potency.
Key Experimental Protocols
The characterization of Arpromidine and its analogues relied on several key in vitro pharmacological assays.
This assay is a classic method for assessing the positive inotropic and chronotropic effects of compounds acting on cardiac H₂ receptors.
Objective: To determine the potency and efficacy of H₂ receptor agonists.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the heart is rapidly excised. The atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 32-33°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Transducer Attachment: The atria are connected to an isometric force transducer to record contractile force and a heart rate monitor.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5g) for a set period (e.g., 30-60 minutes).
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., Arpromidine) to the organ bath.
-
Data Recording and Analysis: The increase in contractile force (positive inotropic effect) and heart rate (positive chronotropic effect) are recorded. From the concentration-response curves, parameters like EC₅₀ and pD₂ can be calculated to quantify the agonist's potency and efficacy.
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of Arpromidine for the histamine H₁ receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H₁ receptor (e.g., from HEK293 cells) are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H₁ receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (Arpromidine).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The ability of Arpromidine to displace the radiolabeled ligand is measured. From this competition curve, the IC₅₀ (concentration of Arpromidine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.
Structure-Activity Relationships (SAR)
The research on Arpromidine and its analogues has provided key insights into the SAR of histamine H₂ agonists:
-
Lipophilic Moiety: The replacement of the cimetidine-like group in impromidine with a more lipophilic pheniramine-like structure was crucial for the significant increase in H₂ agonist potency.
-
Carbon Chain Length: A three-membered carbon chain connecting the aromatic rings and the guanidine (B92328) group was found to be optimal for high H₂-agonistic potency.
-
Halogen Substitution: The addition of halogen substituents (e.g., fluorine, chlorine) at the meta or para position of the phenyl ring increased the H₂ agonist activity by 2- to 4-fold. Disubstitution with halogens led to even more potent compounds.
-
Pyridyl Group Position: Replacing the 2-pyridyl group with a 3-pyridyl group did not significantly alter H₂ agonistic activity, whereas 4-pyridyl and phenyl analogues were less active.
Clinical Development Status
To date, there is no evidence in the public domain to suggest that Arpromidine has undergone formal clinical trials for any indication. Its primary role has been as a research tool to understand the pharmacology of histamine H₂ receptors and to serve as a lead compound in the development of other potential therapeutic agents.
Conclusion
Arpromidine represents a significant milestone in the study of histamine H₂ receptor agonists. Its discovery, stemming from the strategic modification of impromidine, led to a class of compounds with potent positive inotropic effects. The detailed pharmacological characterization of Arpromidine has provided a deeper understanding of the structure-activity relationships governing H₂ receptor activation and has furnished the scientific community with a valuable tool for cardiovascular research. While it has not transitioned into a clinical therapeutic, the knowledge gained from its development continues to inform the design of novel receptor-targeted drugs.
References
Aminopotentidine: A Technical Guide to a High-Affinity Histamine H2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of aminopotentidine, a potent and selective histamine (B1213489) H2 receptor antagonist. It is designed to furnish researchers and drug development professionals with the essential data and methodologies required for the preclinical evaluation of this compound and related molecules. This document consolidates key quantitative data, details established experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and its iodinated analog, which is frequently used as a radioligand. These data highlight the compound's high affinity and potency for the histamine H2 receptor across different species and tissues.
Table 1: Receptor Binding Affinity of this compound and Analogs
| Compound | Preparation | Radioligand | Parameter | Value | Reference |
| This compound | Human H2 Receptor | - | KB | 220 nM | [1][2][3] |
| This compound | Guinea Pig H2 Receptor | - | KB | 280 nM | [1][2] |
| Iodothis compound | Guinea Pig Cerebral Membranes | [125I]Iodothis compound | pKi | 9.15 | |
| [125I]this compound | Human Caudate Nucleus Membranes | [125I]this compound | Kd | 0.3 nM | |
| [125I]this compound | Human Caudate Nucleus Membranes | [125I]this compound | Bmax | ~100 fmol/mg protein |
Table 2: Functional Antagonist Potency of this compound
| Compound | Tissue/Model | Agonist | Parameter | Value | Reference |
| This compound | Rat Isolated Gastric Fundus | Histamine | pKB | 6.20 ± 0.16 | |
| This compound | Guinea-Pig Isolated Papillary Muscle | Histamine | pKB | 6.34 ± 0.37 | |
| This compound | Anesthetized Rat | Histamine | ID50 | 0.018 ± 0.02 µmol/kg (i.v.) |
Core Experimental Protocols
This section provides detailed methodologies for key experiments essential for characterizing the histamine H2 receptor antagonist activity of compounds like this compound.
Radioligand Binding Assay for Histamine H2 Receptor
This protocol describes the determination of a compound's binding affinity for the histamine H2 receptor using a competitive binding assay with [125I]iodothis compound.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex, human caudate nucleus, or recombinant cell lines).
-
Radioligand: [125I]Iodothis compound (specific activity ~2200 Ci/mmol).
-
Non-specific Binding Ligand: Tiotidine (B1662263) (10 µM) or another structurally unrelated H2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
Gamma Counter.
Procedure:
-
Assay Setup: In polypropylene (B1209903) tubes, combine:
-
50 µL of assay buffer (for total binding), 10 µM tiotidine (for non-specific binding), or the test compound dilution.
-
50 µL of [125I]iodothis compound at a concentration close to its Kd (e.g., 0.2-0.3 nM).
-
100 µL of membrane homogenate (containing 50-100 µg of protein).
-
-
Incubation: Incubate the tubes at 25°C for 60 minutes to reach equilibrium.
-
Termination: Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Histamine-Stimulated cAMP Accumulation
This protocol measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the H2 receptor.
Materials:
-
Cells: HEK293 cells or other suitable cells stably expressing the human histamine H2 receptor.
-
Culture Medium: Standard cell culture medium (e.g., DMEM).
-
Assay Buffer: Basal culture medium or a suitable buffer (e.g., HBSS).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at 1 mM.
-
Agonist: Histamine.
-
Test Compound: this compound or other antagonists.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or RIA).
Procedure:
-
Cell Preparation: Plate the cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them in assay buffer containing 1 mM IBMX and the desired concentration of the test compound (or vehicle) for 15-30 minutes at 37°C.
-
Stimulation: Add various concentrations of histamine to the wells and incubate for an additional 10-15 minutes at 37°C.
-
Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis (Schild Analysis):
-
Generate histamine concentration-response curves in the absence and presence of multiple fixed concentrations of the antagonist.
-
Determine the EC50 for histamine in each condition.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) versus the log of the antagonist concentration.
-
The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist's KB. A slope not significantly different from 1 is indicative of competitive antagonism.
-
In Vivo Assay: Pylorus Ligation Model in Rats
This protocol assesses the in vivo efficacy of an H2 receptor antagonist in inhibiting gastric acid secretion.
Materials:
-
Animals: Male Wistar rats (200-250 g), fasted for 24-48 hours with free access to water.
-
Anesthetic: Pentobarbital (50 mg/kg, i.p.) or another suitable anesthetic.
-
Test Compound: this compound or other antagonists, dissolved in a suitable vehicle.
-
Surgical Instruments.
-
0.01 N NaOH solution for titration.
-
pH meter.
Procedure:
-
Anesthesia and Surgery: Anesthetize the fasted rat. Make a midline abdominal incision to expose the stomach.
-
Pylorus Ligation: Carefully ligate the pyloric sphincter at the junction of the stomach and the duodenum, being cautious not to obstruct blood flow.
-
Drug Administration: Administer the test compound or vehicle, typically intraduodenally or via another desired route (e.g., i.v., i.p.).
-
Incubation Period: Close the abdominal incision and allow the animal to recover for a set period, typically 4 hours.
-
Sample Collection: Sacrifice the animal by a humane method. Clamp the esophageal end of the stomach and carefully remove it.
-
Gastric Juice Analysis:
-
Collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the sample to remove any solid debris.
-
Determine the pH of the supernatant.
-
Titrate a 1 mL aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.
-
-
Data Analysis:
-
Calculate the total acid output (volume × acidity).
-
Compare the gastric volume, pH, and total acid output between the vehicle-treated and drug-treated groups.
-
Calculate the percentage inhibition of gastric acid secretion for each dose of the test compound.
-
Determine the ID50 value (the dose that causes 50% inhibition of acid secretion).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the general workflow for the characterization of this compound.
Caption: Histamine H2 receptor signaling pathway and its inhibition by this compound.
References
Initial In Vitro Studies of Aminopotentidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of Aminopotentidine, a potent histamine (B1213489) H2 receptor antagonist. The document details its binding affinity, the signaling pathway it modulates, and the experimental protocols used for its characterization.
Core Compound Profile
This compound is a selective antagonist of the histamine H2 receptor. Its initial characterization has been pivotal in the development of radiolabeled and fluorescent ligands for studying the H2 receptor. The primary in vitro data for this compound and its key derivative, Iodothis compound, are summarized below.
Quantitative Data Summary
| Compound | Parameter | Species/Tissue | Value | Reference |
| This compound | KB | Human H2 Receptor | 220 nM | [1] |
| This compound | KB | Guinea Pig H2 Receptor | 280 nM | [1] |
| [125I]Iodothis compound | pKi | Guinea Pig Cerebral Membranes | 9.15 | [2] |
| [125I]Iodothis compound | Kd | Human Caudate Nucleus Membranes | 0.3 nM | [3] |
| [125I]Iodothis compound | Bmax | Human Caudate Nucleus Membranes | ~100 fmol/mg protein | [3] |
Histamine H2 Receptor Signaling Pathway
This compound exerts its antagonistic effects by blocking the histamine H2 receptor, which is coupled to a stimulatory G protein (Gs). Activation of this receptor by its endogenous ligand, histamine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound and its derivatives.
Radioligand Binding Assay for Histamine H2 Receptor
This protocol is adapted from studies using [125I]Iodothis compound.
Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor through competition with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig cerebral cortex or human caudate nucleus membranes.
-
Radioligand: [125I]Iodothis compound.
-
Non-specific Binding Control: Tiotidine (10 µM).
-
Test Compound: this compound (serial dilutions).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: 50 µL of assay buffer, 50 µL of [125I]Iodothis compound (at a concentration near its Kd, e.g., 0.2-0.3 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Tiotidine, 50 µL of [125I]Iodothis compound, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [125I]Iodothis compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iodothis compound and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization and autoradiographic localization of histamine H2 receptors in human brain identified with [125I]iodothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Aminopotentidine for Studying G-protein-coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of aminopotentidine, a critical tool for researchers studying G-protein-coupled receptors (GPCRs), with a specific focus on the histamine (B1213489) H2 receptor. It covers the compound's mechanism of action, pharmacological data, and detailed experimental protocols.
Introduction to this compound
This compound is a potent and selective antagonist for the histamine H2 receptor, a member of the GPCR family.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for characterizing the H2 receptor's structure, function, and signaling pathways. Furthermore, this compound serves as a chemical precursor for the synthesis of radiolabeled derivatives, such as [¹²⁵I]iodothis compound, which are used in receptor binding assays and autoradiographic localization studies.[1] The development of fluorescent ligands derived from this compound also provides non-radioactive alternatives for studying H2 receptor dynamics.
Mechanism of Action and Pharmacological Profile
This compound functions as a competitive antagonist at the histamine H2 receptor. This means it binds to the same site as the endogenous agonist, histamine, but does not activate the receptor, thereby blocking histamine-induced signaling. The H2 receptor is canonically coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By blocking histamine binding, this compound prevents this downstream signaling cascade.
Data Presentation: Binding Affinity
The affinity of a ligand for its receptor is typically expressed as the equilibrium dissociation constant (KB) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. This compound exhibits high affinity for H2 receptors.
| Compound | Receptor | Species | Binding Affinity (KB) | Reference |
| This compound | H2 | Human | 220 nM | |
| This compound | H2 | Guinea Pig | 280 nM |
While this compound is highly selective for the H2 receptor, it is crucial in research to characterize its binding profile against other related receptors to confirm its specificity. Studies have shown that many H1 and H2 receptor antagonists exhibit low affinity for the H4 receptor. The selectivity of this compound for the H2 receptor over H1, H3, and H4 subtypes makes it a precise tool for isolating and studying H2 receptor-mediated effects.
Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Signaling Pathway
The primary signaling pathway for the H2 receptor involves the activation of the Gs-adenylyl cyclase-cAMP-PKA cascade. This compound acts by competitively inhibiting the initial binding of histamine to the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
A common application of this compound is in competitive binding assays to determine the affinity (Ki) of other unlabeled test compounds for the H2 receptor. This workflow uses a radiolabeled ligand that binds to the H2 receptor, and measures how effectively the test compound competes for the same binding site.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound to study H2 receptor properties.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the H2 receptor using this compound as a competitor or its radiolabeled derivative as the tracer.
-
Objective: To determine the Ki of an unlabeled test compound at the H2 receptor.
-
Materials:
-
Cell membranes expressing the human H2 receptor.
-
Radioligand: [¹²⁵I]iodothis compound (at a concentration near its Kd).
-
Unlabeled test compound (serial dilutions).
-
Unlabeled this compound or tiotidine (B1662263) (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, vacuum filtration manifold, scintillation counter.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the radioligand to all wells at a final concentration close to its Kd (e.g., ~0.3 nM for [¹²⁵I]iodothis compound).
-
Total Binding: To a set of wells, add only buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): To another set of wells, add a high concentration of an unlabeled H2 antagonist (e.g., 10 µM tiotidine) to saturate all specific binding sites.
-
Competition: To the remaining wells, add serial dilutions of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation (e.g., 50-100 µg protein/well) to all wells to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: cAMP Functional Antagonist Assay
This assay measures the ability of this compound to block histamine-induced cAMP production in whole cells.
-
Objective: To determine the functional potency (IC₅₀ or KB) of this compound as an H2 receptor antagonist.
-
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human H2 receptor.
-
Histamine (agonist).
-
This compound (antagonist, serial dilutions).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
-
-
Methodology:
-
Cell Seeding: Seed the H2 receptor-expressing cells into 96- or 384-well plates and grow to near confluence.
-
Pre-incubation with Antagonist: Remove the growth medium and wash the cells. Add stimulation buffer containing serial dilutions of this compound to the wells. Incubate for 10-20 minutes at 37°C.
-
Agonist Stimulation: Add histamine at a concentration that produces approximately 80% of its maximal effect (EC₈₀). This concentration needs to be determined in a separate agonist dose-response experiment.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the histamine-induced cAMP response.
-
The antagonist equilibrium dissociation constant (KB) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple fixed antagonist concentrations.
-
-
Conclusion
This compound is a cornerstone tool for the pharmacological investigation of the histamine H2 receptor. Its high affinity and selectivity allow for precise characterization of H2 receptor binding, function, and distribution. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to effectively utilize this compound in their studies of GPCR signaling and drug discovery.
References
Chemical properties and molecular weight of Aminopotentidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, molecular characteristics, and mechanism of action of Aminopotentidine, a potent and selective histamine (B1213489) H2 receptor antagonist. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Chemical Properties and Molecular Data
This compound is a well-characterized small molecule with specific physicochemical properties crucial for its biological activity and experimental handling.
| Property | Value | Source(s) |
| Molecular Weight | 477.60 g/mol | [1][2] |
| Chemical Formula | C₂₆H₃₅N₇O₂ | [2] |
| CAS Number | 140873-26-3 | [1][2] |
| Purity | ≥97% (as determined by HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage Conditions | Store at -20°C for long-term stability. | |
| Appearance | Solid powder | |
| Biological Activity | Histamine H2 receptor antagonist | |
| Binding Affinity (KB) | 220 nM (human H2 receptors), 280 nM (guinea pig H2 receptors) |
Mechanism of Action: Histamine H2 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses, most notably the secretion of gastric acid.
By binding to the H2 receptor, this compound blocks the binding of histamine, thereby inhibiting the downstream signaling pathway. The following diagram illustrates the canonical histamine H2 receptor signaling pathway and the point of inhibition by this compound.
Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively available in the public domain. However, based on literature for related compounds and general methodologies, this section outlines the probable experimental workflows.
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not provided in the cited literature, the publication by Hirschfeld et al. (1992) in the Journal of Medicinal Chemistry describes the synthesis of iodothis compound (B145567) and related compounds, suggesting a multi-step organic synthesis approach. The synthesis of analogous histamine H2-receptor ligands often involves the coupling of different amine and guanidine (B92328) moieties.
Purification and Characterization
Purification: Purification of this compound and its analogs is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for obtaining high-purity material.
Characterization: The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) and UV detection would be appropriate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Histamine H2 Receptor Binding Assay
To determine the binding affinity of this compound for the H2 receptor, a competitive radioligand binding assay is a standard method.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radiolabeled H2 receptor ligand.
Materials:
-
Membrane preparations from cells expressing the human histamine H2 receptor.
-
Radiolabeled ligand (e.g., [³H]tiotidine or [¹²⁵I]iodothis compound).
-
Unlabeled this compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Caption: General Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
In a series of tubes, add a constant concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound to the H2 receptor-containing membranes.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a displacement curve.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for H2 Receptor Antagonism
To assess the functional antagonism of this compound, an assay measuring the inhibition of histamine-induced cellular responses, such as cAMP production, can be performed.
Objective: To determine the functional potency of this compound in blocking histamine-induced H2 receptor activation.
Materials:
-
Cells expressing the human histamine H2 receptor.
-
Histamine.
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Workflow:
References
Aminopotentidine's Binding Affinity for H2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of aminopotentidine for the histamine (B1213489) H2 receptor. It includes detailed quantitative data, experimental protocols, and visualizations of key biological and experimental processes.
Introduction to this compound and the H2 Receptor
This compound is a potent and selective antagonist of the histamine H2 receptor.[1] The H2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in regulating gastric acid secretion. Its activation by histamine initiates a signaling cascade that leads to increased stomach acid production. Consequently, H2 receptor antagonists are a class of drugs widely used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound and its derivatives, particularly its iodinated form, have been instrumental as research tools for characterizing the H2 receptor.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and other H2 receptor antagonists is typically quantified using equilibrium binding constants such as the inhibition constant (Ki), the dissociation constant (KB), and the pA2 value derived from functional assays. A lower Ki or KB value indicates a higher binding affinity. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Table 1: Binding Affinity of this compound and its Analogs for the H2 Receptor
| Compound | Species/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Human | Functional | KB | 220 nM | [1] |
| This compound | Guinea Pig | Functional | KB | 280 nM | [1] |
| [125I]Iodothis compound | Human Caudate Nucleus Membranes | Radioligand Binding | Kd | 0.3 nM | [2] |
| Iodothis compound (Analog 31f) | Guinea Pig Cerebral Membranes | Radioligand Binding | pKi | 9.15 | [3] |
| Iodoazidopotentidine (Analog 31h) | Guinea Pig Cerebral Membranes | Radioligand Binding | pKi | 8.58 |
Table 2: Comparative Binding Affinities of Various H2 Receptor Antagonists
| Antagonist | Species/Assay System | Parameter | Value | Reference |
| Cimetidine | Guinea Pig Atrium (functional) | pA2 | ~6.0 | |
| Ranitidine | Guinea Pig Atrium (functional) | pA2 | ~7.0 | |
| Famotidine | Guinea Pig Atrium (functional) | pA2 | ~8.0 | |
| Tiotidine | Human Caudate Nucleus Membranes (binding) | Ki | ~10 nM | |
| Iodothis compound | Human Brain (binding) | Kd | 0.3 nM |
Experimental Protocols
Radioligand Binding Assay using [125I]Iodothis compound
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the H2 receptor using [125I]iodothis compound as the radioligand.
3.1.1. Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293T cells) in appropriate media.
-
Homogenization: Harvest cells and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Resuspend the membrane pellet in a suitable buffer, re-centrifuge, and finally resuspend in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose). Determine the protein concentration using a standard method (e.g., Bradford assay), and store the membrane aliquots at -80°C.
3.1.2. Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of [125I]Iodothis compound at a fixed concentration (typically at or below its Kd).
-
50 µL of various concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).
-
100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of a saturating unlabeled H2 antagonist (e.g., 10 µM Tiotidine).
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Data Fitting: For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Functional Antagonism
Schild analysis is a method used in functional assays to determine the dissociation constant (pA2) of a competitive antagonist.
3.2.1. Experimental Setup
-
Tissue/Cell Preparation: Use an isolated tissue preparation known to express H2 receptors (e.g., guinea pig right atrium) or a cell line expressing the H2 receptor and measure a functional response (e.g., cAMP accumulation).
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a stable H2 agonist (e.g., histamine or dimaprit) in the absence of the antagonist.
-
Antagonist Incubation: Wash the tissue/cells and then incubate with a fixed concentration of the antagonist (e.g., this compound) for a sufficient time to reach equilibrium.
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of the antagonist.
3.2.2. Data Analysis
-
Dose Ratio (DR) Calculation: For each concentration of the antagonist, calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
pA2 Determination: For a competitive antagonist, the plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of the regression line. A slope that is not significantly different from unity is indicative of competitive antagonism.
Visualizations
H2 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization and autoradiographic localization of histamine H2 receptors in human brain identified with [125I]iodothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodothis compound and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Aminopotentidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopotentidine and its derivatives represent a significant class of compounds in pharmacology, primarily recognized for their potent and selective antagonism of the histamine (B1213489) H₂ receptor. The histamine H₂ receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastric acid secretion, making its antagonists valuable therapeutic agents for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD)[1]. This technical guide provides a comprehensive overview of the pharmacological characterization of this compound derivatives, focusing on their binding affinities, functional activities, and the experimental methodologies used for their evaluation.
Core Pharmacological Properties
This compound is a potent histamine H₂ receptor antagonist with reported KB values of 220 nM and 280 nM for the human and guinea pig H₂ receptors, respectively[2][3][4]. Its derivatives have been extensively studied to explore structure-activity relationships and to develop novel pharmacological tools, including radiolabeled and fluorescent ligands for H₂ receptor research[5].
Structure-Activity Relationships
The pharmacological activity of this compound derivatives is intricately linked to their molecular structure. Key structural features influencing their affinity and efficacy at the H₂ receptor include:
-
The Cyanoguanidine Moiety: This group is a critical component for H₂ receptor antagonism.
-
Alkyl Chains: The length of the N'-alkyl chain (chain A) and the N''-spacer (chain B) significantly impacts antagonistic activity. Optimal potency is often observed with a C3 chain A and a C2 chain B.
-
Aromatic Substituents: A wide variety of substituents on the aromatic ring are tolerated, including iodine and amino groups, which has enabled the development of high-affinity radioligands like [¹²⁵I]iodothis compound.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional activities of this compound and selected derivatives at the histamine H₂ receptor.
Table 1: Binding Affinities of this compound and its Derivatives at the Histamine H₂ Receptor
| Compound | Species | Assay Type | Radioligand | Parameter | Value | Reference |
| This compound | Human | Radioligand Binding | [¹²⁵I]iodothis compound | KB | 220 nM | |
| This compound | Guinea Pig | Radioligand Binding | [¹²⁵I]iodothis compound | KB | 280 nM | |
| Iodothis compound (31f) | Guinea Pig | Radioligand Binding | [¹²⁵I]iodothis compound | pKi | 9.15 | |
| Iodoazidopotentidine (31h) | Guinea Pig | Radioligand Binding | [¹²⁵I]iodothis compound | pKi | 8.58 | |
| Fluorescent Derivative (Compound 5 with S0536 dye) | Human/Guinea Pig | Radioligand Binding | [¹²⁵I]iodothis compound | KB | ~50 nM |
Table 2: Functional Activity of this compound Derivatives at the Histamine H₂ Receptor
| Compound | Species | Assay Type | Parameter | Value | Reference |
| Fluorescent Derivative (Compound 5 with S0536 dye) | Human/Guinea Pig | Functional Assay | EC₅₀ | ~100-150 nM |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of this compound derivatives. The following sections outline the protocols for key in vitro assays.
Radioligand Binding Assay for H₂ Receptor Affinity
This assay determines the affinity of a test compound for the H₂ receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the histamine H₂ receptor (e.g., Sf9 cells, CHO cells, or guinea pig brain tissue).
-
Radioligand: [¹²⁵I]iodothis compound is a commonly used high-affinity radioligand for the H₂ receptor.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test Compounds: this compound derivatives at various concentrations.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]iodothis compound and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Filtration: Rapidly terminate the incubation by filtering the reaction mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Antagonism
This assay measures the ability of an H₂ receptor antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the H₂ receptor signaling pathway.
Materials:
-
Cells: Whole cells expressing the histamine H₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: A known H₂ receptor agonist, such as histamine or dimaprit.
-
Antagonist: The this compound derivative to be tested.
-
Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the this compound derivative for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the H₂ receptor agonist (typically the EC₈₀ concentration) to stimulate cAMP production.
-
Incubation: Incubate the cells for a specific time to allow for cAMP accumulation (e.g., 30 minutes at 37°C).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the H₂ receptor signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: Histamine H₂ receptor signaling pathway and the antagonistic action of this compound derivatives.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound and its derivatives are invaluable tools for studying the histamine H₂ receptor. Their well-characterized pharmacology, coupled with the availability of high-affinity radiolabeled and fluorescent analogs, facilitates detailed investigation of H₂ receptor function and the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers engaged in the pharmacological characterization of this important class of compounds.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Iodothis compound and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 140873-26-3 | Tocris Bioscience [tocris.com]
- 5. Synthesis and pharmacological characterization of novel fluorescent histamine H2-receptor ligands derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Aminopotentidine for Histamine H2 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopotentidine is a potent and selective antagonist for the histamine (B1213489) H2 receptor.[1][2] Its high affinity and specificity make it an invaluable tool in the study of H2 receptor pharmacology and for the screening of novel H2 receptor ligands. This document provides a detailed experimental protocol for utilizing this compound in competitive receptor binding assays, along with its binding profile and an overview of the H2 receptor signaling pathway. This compound also serves as a precursor for the synthesis of [125I]iodothis compound, a high-affinity radioligand for the H2 receptor.[1][2]
Data Presentation: Binding Profile of this compound
This compound exhibits high affinity for the histamine H2 receptor. The following table summarizes the reported binding affinities for this compound and its iodinated derivative against various receptors.
| Compound | Receptor | Species | Preparation | K_B / K_i / K_d (nM) | Reference |
| This compound | Histamine H2 | Human | - | 220 (K_B) | [1] |
| This compound | Histamine H2 | Guinea Pig | - | 280 (K_B) | |
| [125I]Iodothis compound | Histamine H2 | Guinea Pig | Cerebral Membranes | 0.07 (pKi = 9.15) | |
| [125I]Iodothis compound | Histamine H2 | Human | Caudate Nucleus Membranes | 0.3 (K_d) |
Studies have shown that this compound and its analogs are highly selective for the H2 receptor, with significantly lower affinity for H1, muscarinic, alpha-1, beta-1, and 5-HT2 receptors.
Experimental Protocol: Competitive Radioligand Binding Assay for the Histamine H2 Receptor
This protocol describes a competitive binding assay using [125I]Iodothis compound as the radioligand and unlabeled this compound as the competitor. The assay is performed on membranes prepared from cells or tissues expressing the histamine H2 receptor.
Materials and Reagents
-
Membrane Preparation: Crude membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the human histamine H2 receptor, or from tissues known to express the receptor (e.g., guinea pig cerebral cortex, human caudate nucleus).
-
Radioligand: [125I]Iodothis compound (specific activity ~2000 Ci/mmol).
-
Unlabeled Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Tiotidine (10 µM) or another suitable H2 receptor antagonist.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Methodology
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA protein assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 25 µL of [125I]Iodothis compound (at a final concentration of ~0.2-0.3 nM), and 25 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Tiotidine), 25 µL of [125I]Iodothis compound, and 25 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M), 25 µL of [125I]Iodothis compound, and 25 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine IC50: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve.
-
Calculate Ki: Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of the receptor by an agonist, such as histamine, leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to various cellular responses, including the stimulation of gastric acid secretion.
References
Application Notes and Protocols for Aminopotentidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopotentidine is a potent and selective antagonist of the histamine (B1213489) H2 receptor.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the H2 receptor in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its antagonist activity and assess its impact on cell viability.
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H2 receptor. The H2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gs alpha subunit (Gαs).[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling pathways.[1] By binding to the H2 receptor, this compound blocks the binding of histamine and other agonists, thereby inhibiting the downstream signaling cascade.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Species | Value (nM) |
| KB | Histamine H2 | Human | 220 |
| KB | Histamine H2 | Guinea Pig | 280 |
Table 2: Functional Antagonism of this compound (Template)
| Assay Type | Cell Line | Agonist Used | IC50 (nM) |
| cAMP Inhibition | e.g., CHO-K1 expressing human H2R | e.g., Histamine, Amthamine | To be determined experimentally |
| Competitive Binding (Cell-based) | e.g., HEK293 expressing human H2R | e.g., [3H]-Tiotidine | To be determined experimentally (Ki) |
Table 3: Cytotoxicity of this compound (Template)
| Assay Type | Cell Line | Exposure Time (hr) | IC50 / CC50 (µM) |
| Cell Viability (e.g., MTT, Resazurin) | e.g., HEK293, CHO-K1 | 24 | To be determined experimentally |
| Cell Viability (e.g., MTT, Resazurin) | e.g., HEK293, CHO-K1 | 48 | To be determined experimentally |
| Cell Viability (e.g., MTT, Resazurin) | e.g., HEK293, CHO-K1 | 72 | To be determined experimentally |
Mandatory Visualizations
Signaling Pathway
References
- 1. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminopotentidine in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopotentidine is a potent and selective histamine (B1213489) H2 receptor antagonist.[1][2] While its in vitro activity is well-characterized, there is a notable lack of publicly available in vivo studies detailing specific dosage and administration protocols for this compound. It is primarily recognized as a precursor for the synthesis of [¹²⁵I]iodothis compound, a radioligand used for the in vitro and autoradiographic localization of H2 receptors.[1] This document aims to provide comprehensive application notes by summarizing the available in vitro data for this compound and presenting generalized in vivo protocols for histamine H2 receptor antagonists based on studies with other compounds in this class. These protocols can serve as a starting point for researchers designing in vivo experiments with this compound, with the critical understanding that dose-finding and toxicology studies would be prerequisite.
Introduction to this compound
This compound is a high-affinity antagonist of the histamine H2 receptor. The H2 receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is particularly crucial in parietal cells of the stomach, where it triggers the secretion of gastric acid. By competitively blocking this receptor, H2 receptor antagonists like this compound effectively reduce gastric acid secretion.
Chemical Properties:
| Property | Value |
| Molecular Weight | 477.6 g/mol |
| Formula | C₂₆H₃₅N₇O₂ |
| CAS Number | 140873-26-3 |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Storage | Store at -20°C |
(Data sourced from supplier information)
In Vitro Pharmacology of this compound
The primary quantitative data available for this compound comes from in vitro receptor binding assays. These studies have established its high potency and selectivity for the H2 receptor.
Table 1: In Vitro Binding Affinity of this compound at Histamine H2 Receptors
| Receptor Species | K_B (nM) | Reference |
| Human | 220 | |
| Guinea Pig | 280 |
General Protocols for In Vivo Administration of H2 Receptor Antagonists
Due to the absence of specific in vivo data for this compound, the following protocols are based on preclinical studies of other H2 receptor antagonists, such as famotidine. These should be adapted and optimized for this compound through systematic dose-ranging and toxicity studies.
Animal Models
Commonly used animal models for studying the effects of H2 receptor antagonists on gastric acid secretion and ulcer healing include rats, mice, dogs, and guinea pigs.
Administration Routes
The choice of administration route depends on the experimental objective, the formulation of the compound, and the desired pharmacokinetic profile.
-
Oral (p.o.): Suitable for assessing bioavailability and efficacy after gastrointestinal absorption. The compound is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).
-
Intravenous (i.v.): Ensures complete bioavailability and allows for precise control over plasma concentrations. The compound must be dissolved in a sterile, isotonic solution.
-
Intraperitoneal (i.p.): Often used in rodents for systemic administration when oral administration is not feasible.
-
Subcutaneous (s.c.): Provides slower absorption compared to i.v. or i.p. routes.
Example Experimental Protocol: Inhibition of Gastric Acid Secretion in a Rat Model
This protocol is a generalized procedure and requires optimization for this compound.
Objective: To determine the in vivo efficacy of this compound in inhibiting histamine-stimulated gastric acid secretion.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Urethane (B1682113) (for anesthesia)
-
Histamine dihydrochloride (B599025)
-
Saline solution
-
Surgical instruments
-
Gastric perfusion pump
-
pH meter
Procedure:
-
Animal Preparation: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of urethane (e.g., 1.25 g/kg).
-
Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Ligate the pylorus and insert a double-lumen cannula into the stomach through an incision in the forestomach.
-
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).
-
Basal Acid Secretion: Collect the gastric perfusate every 15 minutes and measure the acid concentration by titration with 0.01 N NaOH to a pH of 7.0. Continue until a stable basal acid output is achieved.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.v. bolus).
-
Histamine Stimulation: 30 minutes after drug administration, infuse histamine dihydrochloride intravenously at a dose known to produce a submaximal acid secretory response (e.g., 4 mg/kg/h).
-
Sample Collection and Analysis: Continue to collect gastric perfusate at 15-minute intervals for at least 2 hours. Determine the acid output for each sample.
-
Data Analysis: Calculate the percentage inhibition of histamine-stimulated acid secretion by comparing the acid output in the this compound-treated group to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
Histamine H2 Receptor Signaling Pathway
The primary mechanism of action of this compound is the blockade of the histamine H2 receptor, which is coupled to the Gαs protein and subsequent activation of the adenylyl cyclase pathway.
Caption: Signaling pathway of the histamine H2 receptor and its inhibition by this compound.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel H2 receptor antagonist like this compound.
Caption: A generalized workflow for in vivo evaluation of an H2 receptor antagonist.
Conclusion
This compound is a valuable research tool for studying the histamine H2 receptor due to its high potency and selectivity. While its application has predominantly been in in vitro settings, particularly as a precursor for radiolabeling, the provided general protocols for in vivo studies of H2 receptor antagonists offer a framework for researchers interested in exploring its effects in living organisms. It is imperative to conduct preliminary dose-finding and safety studies before undertaking full-scale efficacy experiments. The visualization of the H2 receptor signaling pathway and a general experimental workflow provide a clear conceptual and practical guide for initiating such investigations.
References
Application Notes and Protocols: Aminopotentidine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopotentidine is a potent and selective antagonist of the histamine (B1213489) H2 receptor, a class of G-protein coupled receptors expressed in the central nervous system (CNS). Its high affinity and specificity make it a valuable pharmacological tool for investigating the role of histaminergic signaling in various neuronal processes. Furthermore, its iodinated derivative, [¹²⁵I]iodothis compound, serves as a high-affinity radioligand, enabling precise localization and quantification of H2 receptors in brain tissue. These application notes provide an overview of this compound's utility in neuroscience research and detailed protocols for its application.
Mechanism of Action
This compound acts as a competitive antagonist at histamine H2 receptors. In the CNS, histamine is a key neurotransmitter involved in regulating arousal, cognition, and synaptic plasticity. H2 receptors are coupled to Gs proteins, and their activation by histamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing neuronal excitability and gene expression. By blocking this pathway, this compound allows researchers to dissect the specific contributions of H2 receptor signaling to neuronal function and dysfunction.
Signaling Pathway of Histamine H2 Receptor and its Antagonism by this compound
Quantitative Data
The binding affinity of this compound and its iodinated analog for the H2 receptor has been well-characterized in various species.
| Compound | Receptor | Species | Preparation | KB / Kd (nM) | Reference |
| This compound | H2 | Human | - | 220 | [1] |
| This compound | H2 | Guinea Pig | - | 280 | [1] |
| [¹²⁵I]Iodothis compound | H2 | Human | Caudate Nucleus Membranes | 0.3 | [2] |
Experimental Protocols
Receptor Autoradiography with [¹²⁵I]Iodothis compound
This protocol details the localization of H2 receptors in brain tissue sections.
-
[¹²⁵I]Iodothis compound (specific activity ~2000 Ci/mmol)
-
Tiotidine (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation chambers
-
Autoradiography cassettes and film
-
Image analysis software
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest and freeze in isopentane (B150273) cooled with dry ice.
-
Store tissues at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections and thaw-mount them onto gelatin-coated slides.
-
Store slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Thaw the slides to room temperature.
-
Pre-incubate the sections in assay buffer for 30 minutes at room temperature to remove endogenous histamine.
-
-
Incubation:
-
For total binding , incubate sections in assay buffer containing 0.1-1.0 nM [¹²⁵I]iodothis compound for 60 minutes at room temperature.
-
For non-specific binding , incubate adjacent sections in the same solution with the addition of 10 µM tiotidine.
-
-
Washing:
-
Wash the slides 3 times for 5 minutes each in ice-cold wash buffer to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool air.
-
Arrange the dried slides in an autoradiography cassette and appose them to a sheet of autoradiography film.
-
Expose the film in the dark at -80°C for 1-7 days, depending on the signal intensity.
-
-
Image Analysis:
-
Develop the film according to the manufacturer's instructions.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
In Vitro Receptor Binding Assay
This protocol is for quantifying the binding of this compound to H2 receptors in brain homogenates.
-
[¹²⁵I]Iodothis compound
-
Unlabeled this compound (for competition assay)
-
Brain tissue from the region of interest
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass-Teflon homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Membrane Preparation:
-
Dissect and homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (50-100 µg).
-
Add increasing concentrations of [¹²⁵I]iodothis compound (e.g., 0.05 - 5 nM).
-
For non-specific binding, prepare a parallel set of tubes with the addition of 10 µM tiotidine.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using Scatchard analysis to determine the Kd and Bmax.
-
-
Competition Binding Assay:
-
Set up tubes with membrane protein and a constant concentration of [¹²⁵I]iodothis compound (approximately the Kd value).
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Analyze the data to determine the IC₅₀ and calculate the Ki value for this compound.
-
Electrophysiological Recording of Neuronal Excitability
This protocol outlines a method to investigate the effect of this compound on the intrinsic excitability of neurons in brain slices.
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome)
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope)
-
Glass micropipettes
-
Data acquisition and analysis software
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and determine the baseline firing frequency and pattern.
-
-
Drug Application:
-
Bath-apply this compound (e.g., 1-10 µM) to the slice and allow it to equilibrate for 10-15 minutes.
-
Repeat the current injection protocol to assess changes in neuronal firing properties in the presence of this compound.
-
-
Data Analysis:
-
Measure parameters such as resting membrane potential, input resistance, action potential threshold, firing frequency, and spike frequency adaptation.
-
Compare these parameters before and after the application of this compound to determine its effect on neuronal excitability.
-
Potential Applications in Drug Development
-
Target Validation: this compound can be used to validate the histamine H2 receptor as a therapeutic target for various neurological and psychiatric disorders. By observing the physiological and behavioral effects of H2 receptor blockade, researchers can infer the potential therapeutic efficacy of developing H2 receptor antagonists.
-
Lead Compound Characterization: In the development of novel H2 receptor antagonists, this compound serves as a reference compound for comparing binding affinities and functional activities.
-
Neuroprotective Screening: Given the involvement of histaminergic signaling in neuroinflammation and neuronal survival, this compound can be used in in vitro and in vivo models of neurological disorders (e.g., stroke, Alzheimer's disease) to investigate the neuroprotective potential of H2 receptor antagonism.
Investigating Neuroprotective Effects
Conclusion
This compound is a versatile and indispensable tool for neuroscience research, enabling detailed investigation of the histamine H2 receptor's role in the CNS. The protocols provided herein offer a framework for utilizing this compound and its radiolabeled counterpart to explore histaminergic signaling in both health and disease, with significant implications for our understanding of brain function and the development of novel therapeutics for neurological disorders.
References
Application Notes and Protocols: Autoradiographic Localization of Histamine H2 Receptors using [³H]Aminopotentidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) H2 receptors, a class of G-protein coupled receptors, play a crucial role in various physiological processes, most notably in the regulation of gastric acid secretion. They are also implicated in neurotransmission and inflammation. The precise localization and quantification of H2 receptors in different tissues are vital for understanding their function and for the development of novel therapeutics. Aminopotentidine is a potent and selective H2 receptor antagonist. Its tritiated form, [³H]this compound, serves as a valuable radioligand for the autoradiographic visualization and quantification of H2 receptors. This document provides detailed protocols for the use of [³H]this compound in autoradiography, along with relevant quantitative data and a description of the H2 receptor signaling pathway.
Quantitative Data: H2 Receptor Binding Characteristics
The following tables summarize the binding affinities (Kd) and maximum binding capacities (Bmax) of H2 receptors as determined by radioligand binding assays, primarily using the closely related iodinated analog, [¹²⁵I]iodothis compound. The pharmacological profile of this compound is comparable across its different radiolabeled forms.
Table 1: H2 Receptor Binding Affinity (Kd) and Density (Bmax) in Human Brain Regions
| Brain Region | Kd (nM) | Bmax (fmol/mg protein) |
| Caudate Nucleus | 0.3 | ~100 |
| Basal Ganglia | High Density | Not specified |
| Hippocampus | High Density | Not specified |
| Amygdaloid Complex | High Density | Not specified |
| Cerebral Cortex | High Density | Not specified |
| Cerebellum | Low Density | Not specified |
| Hypothalamus | Low Density | Not specified |
Data obtained using [¹²⁵I]iodothis compound. The affinity of histamine for H2 receptors in the human brain is approximately 10-fold higher than in the guinea pig brain.[1]
Table 2: H2 Receptor Antagonist Affinities (pKi) in Guinea Pig Cerebral Membranes
| Compound | pKi |
| Iodothis compound | 9.15 |
| Iodoazidopotentidine | 8.58 |
pKi is the negative logarithm of the inhibitory constant (Ki).[2]
Experimental Protocols
This section details the methodology for the autoradiographic localization of H2 receptors using [³H]this compound.
I. Tissue Preparation
-
Euthanasia and Tissue Extraction: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the tissues of interest (e.g., brain, stomach) and freeze them immediately in isopentane (B150273) chilled with liquid nitrogen.
-
Cryosectioning: Mount the frozen tissues onto a cryostat chuck. Cut 20 µm thick sections at -20°C.
-
Slide Mounting: Thaw-mount the tissue sections onto gelatin-coated or positively charged microscope slides.
-
Storage: Store the slides with mounted sections in a desiccated environment at -80°C until use.[3]
II. Radioligand Binding (Saturation Assay)
-
Pre-incubation: Bring the slides to room temperature. Pre-incubate the sections for 30 minutes in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.[3]
-
Incubation with [³H]this compound:
-
Prepare a series of increasing concentrations of [³H]this compound in the incubation buffer. A typical concentration range would be 0.1 nM to 20 nM to determine saturation kinetics.
-
To determine non-specific binding, a parallel set of slides is incubated with the same concentrations of [³H]this compound plus a high concentration of a non-labeled H2 receptor antagonist (e.g., 10 µM Tiotidine or Ranitidine).[1]
-
Incubate the slides with the radioligand solution for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold buffer (e.g., 3 x 5 minutes in 50 mM Tris-HCl).
-
Finally, dip the slides briefly in ice-cold distilled water to remove buffer salts.
-
-
Drying: Dry the slides under a stream of cool, dry air.
III. Autoradiography
-
Exposure: Appose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette.
-
Development: Expose for a period of several days to weeks, depending on the tissue receptor density and specific activity of the radioligand.
-
Imaging: Scan the phosphor screen using a phosphor imager or develop the film.
IV. Data Analysis
-
Quantification: Use densitometry software to measure the optical density of the autoradiograms.
-
Standard Curve: Include tritium (B154650) standards of known radioactivity on each film or screen to generate a standard curve for converting optical density values to fmol/mg tissue.
-
Calculation of Bmax and Kd:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of [³H]this compound.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Visualizations
H2 Receptor Signaling Pathway
The canonical signaling pathway for the histamine H2 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This activation of cAMP-dependent protein kinase (PKA) mediates many of the physiological effects of H2 receptor stimulation. However, evidence also suggests the existence of alternative or biased signaling pathways, including the activation of phospholipase C in some cell types.
Caption: Canonical H2 receptor signaling pathway.
Experimental Workflow for Autoradiography
The following diagram outlines the key steps in the autoradiographic localization of H2 receptors using [³H]this compound.
Caption: Experimental workflow for H2 receptor autoradiography.
References
- 1. Pharmacological characterization and autoradiographic localization of histamine H2 receptors in human brain identified with [125I]iodothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodothis compound and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Fluorescent Labeling of Aminopotentidine for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopotentidine is a potent and selective antagonist of the histamine (B1213489) H2 receptor, a G-protein coupled receptor (GPCR) primarily involved in the regulation of gastric acid secretion.[1][2] The development of fluorescently labeled this compound provides a powerful tool for the investigation of H2 receptor pharmacology, including receptor localization, trafficking, and ligand binding kinetics in live cells. This document provides detailed protocols for the fluorescent labeling of an this compound derivative and its application in cellular imaging studies using confocal microscopy and flow cytometry.
The primary approach for labeling this compound involves the conjugation of a fluorescent dye to its primary amine via N-hydroxysuccinimide (NHS) ester chemistry. This method offers a straightforward and efficient way to create fluorescent probes while maintaining biological activity. Studies have shown that primary amines related to this compound can be successfully coupled with bulky fluorescent dyes, such as BODIPY™ and cyanine (B1664457) derivatives, to produce high-affinity fluorescent ligands for the H2 receptor.
Data Presentation
Physicochemical and Pharmacological Properties of Fluorescent this compound Derivatives
The following table summarizes the key properties of fluorescently labeled this compound derivatives based on published data. These probes are suitable for various fluorescence-based assays.
| Fluorescent Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Receptor Affinity (KB, nM) | Reference |
| BODIPY-AP | BODIPY™ 650/665-X | ~650 | ~665 | Moderately High | |
| S0536-AP | Cyanine Dye S0536 | Not Specified | Not Specified | ~50 |
Note: "AP" denotes an this compound derivative. The exact KB value for BODIPY-AP was not specified in the abstract but was described as "moderately high". Further characterization is recommended.
Recommended Fluorophores for Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| BODIPY™ 650/665-X | ~650 | ~665 | Bright, photostable, far-red emission, suitable for reducing autofluorescence. |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | High extinction coefficient, bright, well-established for protein labeling. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol describes a general method for conjugating an amine-reactive fluorescent dye (e.g., BODIPY™ 650/665-X, NHS Ester) to the primary amine of this compound.
Materials:
-
This compound (with an accessible primary amine)
-
Amine-reactive fluorescent dye (e.g., BODIPY™ 650/665-X, NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer and NMR for characterization
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Preparation of Dye Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). Protect the solution from light.
-
Conjugation Reaction:
-
In a light-protected vial, add the this compound solution to the 0.1 M sodium bicarbonate buffer.
-
Add a 1.1 to 1.5 molar excess of the dissolved fluorescent dye to the this compound solution.
-
Add a small amount of TEA or DIPEA to raise the pH to ~8.5, facilitating the reaction with the primary amine.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled this compound from unreacted dye and starting material using reverse-phase HPLC.
-
Use a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile using both UV-Vis absorbance (at the dye's and this compound's absorbance maxima) and fluorescence detection.
-
Collect the fractions corresponding to the fluorescently labeled product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product using mass spectrometry and 1H NMR.
-
Determine the concentration of the fluorescent conjugate using the Beer-Lambert law with the dye's extinction coefficient.
-
Lyophilize the purified product and store it at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: In Vitro Imaging of H2 Receptors Using Confocal Microscopy
This protocol outlines the use of fluorescently labeled this compound for imaging H2 receptors in cultured cells.
Materials:
-
Cells expressing histamine H2 receptors (e.g., HEK293 cells transfected with the H2R gene)
-
Fluorescently labeled this compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Confocal microscope with appropriate laser lines and emission filters
Procedure:
-
Cell Culture: Culture the H2 receptor-expressing cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Cell Labeling:
-
Wash the cells once with warm PBS.
-
Incubate the cells with the fluorescently labeled this compound at a final concentration of 50-200 nM in serum-free medium for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.
-
To determine non-specific binding, incubate a parallel set of cells with the fluorescent ligand in the presence of a 100-fold excess of unlabeled this compound or another H2 receptor antagonist.
-
-
Washing: Wash the cells three times with cold PBS to remove unbound fluorescent ligand.
-
Imaging:
-
Image the live cells immediately in PBS using a confocal microscope.
-
Alternatively, for fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Acquire images using the appropriate laser line for excitation (e.g., 633 nm for BODIPY 650/665) and an emission filter centered around the dye's emission maximum (e.g., 660-700 nm).
-
-
Image Analysis: Analyze the images to determine the subcellular localization of the H2 receptors. Compare the fluorescence intensity between the total binding and non-specific binding samples to assess specific labeling.
Protocol 3: Quantitative Analysis of H2 Receptor Binding Using Flow Cytometry
This protocol allows for the quantification of fluorescent ligand binding to H2 receptors on a cell population.
Materials:
-
Cells expressing histamine H2 receptors (in suspension)
-
Fluorescently labeled this compound
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with appropriate laser and filters
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in flow cytometry buffer at a concentration of 1x106 cells/mL.
-
Ligand Binding:
-
In a series of tubes, incubate the cells with increasing concentrations of the fluorescently labeled this compound (e.g., 0.1 nM to 1 µM) to generate a saturation binding curve.
-
For each concentration, prepare a parallel tube containing a 100-fold excess of unlabeled this compound to determine non-specific binding.
-
Incubate the cells for 1-2 hours at 4°C on a rocker to reach equilibrium, protected from light.
-
-
Washing: Wash the cells twice with cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound ligand.
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in flow cytometry buffer.
-
Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting the emission in the corresponding channel.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the MFI of the non-specific binding samples from the MFI of the total binding samples.
-
Plot the specific binding as a function of the fluorescent ligand concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Visualizations
Caption: Workflow for synthesis and application of fluorescent this compound.
References
Application Notes: In Vitro Metabolism of Histamine H2-Receptor Antagonists
References
- 1. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Drug interactions of H2-receptor antagonists involving cytochrome P450 (CYPs) enzymes: from the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aminopotentidine solubility and solution preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and solution preparation of Aminopotentidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the histamine (B1213489) H2 receptor.[1][2] It is primarily used in research settings to study the physiological and pathological roles of the H2 receptor. It also serves as a precursor for the synthesis of its [¹²⁵I]-iodo derivative, a radioligand used in receptor binding assays.[2]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol (B145695) to a concentration of up to 100 mM. For cellular assays, this stock solution can then be serially diluted to the desired final concentration in the aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results (typically <0.5%).
Q4: What are the recommended storage conditions for this compound?
A4: Solid this compound should be stored at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent | Maximum Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mM | |
| Ethanol | 100 mM |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Before opening, bring the vial of solid this compound to room temperature to prevent condensation.
-
Calculation: Determine the required mass of this compound for your desired stock solution volume and concentration (e.g., for 1 mL of a 10 mM solution, use the molecular weight of this compound to calculate the mass). The molecular weight of this compound is 477.6 g/mol .
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the solid this compound.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into sterile, single-use tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The final concentration of this compound exceeds its aqueous solubility limit. The concentration of the organic solvent (e.g., DMSO) is too high in the final solution. | Decrease the final concentration of this compound in the aqueous buffer. Ensure the final concentration of the organic solvent is minimal and non-toxic to the experimental system (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
| Incomplete dissolution in organic solvent | The concentration of this compound is too high. The solvent quality is poor (contains water). | Ensure the concentration does not exceed 100 mM. Use anhydrous (dry) DMSO or ethanol. Gentle warming and vortexing can aid dissolution. |
| Loss of activity over time | Improper storage of stock solutions. Repeated freeze-thaw cycles. | Store stock solutions at the recommended temperatures (-20°C or -80°C). Prepare single-use aliquots to avoid repeated freezing and thawing. |
Diagrams
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Histamine H2 Receptor Signaling Pathway
As an antagonist, this compound blocks the following signaling cascade initiated by histamine at the H2 receptor.
Caption: this compound blocks the H2 receptor signaling pathway.
References
Aminopotentidine Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of Aminopotentidine solutions. It includes troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For preparation, dissolve the solid compound in newly opened, anhydrous DMSO to the desired concentration.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or 50 mM, which can then be diluted to the final working concentration in your experimental buffer. Always use the batch-specific molecular weight provided on the certificate of analysis for accurate calculations.
Q2: How should I store solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C.[2] For stock solutions, storage conditions depend on the solvent and desired duration. Please refer to the data tables below for detailed storage recommendations. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of degradation in an this compound solution?
A4: Signs of degradation may include a change in color, the appearance of particulate matter, or a decrease in biological activity. If you observe any of these changes, it is recommended to discard the solution and prepare a fresh one. Regular visual inspection against a black and white background is advised to check for clarity and the presence of particles.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | - | -20°C | Up to 3 years |
| Solution | DMSO | -80°C | Up to 6 months |
| Solution | DMSO | -20°C | Up to 1 month |
| Solution | Ethanol | -20°C | Data not available; short-term storage recommended |
Data compiled from multiple sources.
Table 2: Stability of [¹²⁵I]-Iodothis compound Solution
| Solvent | Storage Temperature | Recommended Duration |
| Ethanol and water | 2-8°C | At least 4 weeks |
Troubleshooting Guides
Issue 1: Precipitation in this compound Stock Solution
Possible Cause:
-
High Concentration in DMSO: High concentrations of compounds in DMSO can sometimes lead to precipitation, especially after freeze-thaw cycles.
-
Hygroscopic DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of the compound.
-
pH of the Working Solution: The solubility of amine-containing compounds can be pH-dependent. Diluting the DMSO stock into an aqueous buffer with an unfavorable pH might cause precipitation.
Solution:
-
Warm the Solution: Gently warm the stock solution to 37°C for a short period to see if the precipitate redissolves.
-
Use Fresh DMSO: Prepare a new stock solution using fresh, anhydrous DMSO.
-
Lower Stock Concentration: Consider preparing a slightly lower concentration stock solution.
-
Optimize Dilution: When diluting the stock solution into an aqueous buffer, add it dropwise while vortexing to ensure rapid mixing. You may also need to test the solubility in different buffers or adjust the pH of your working solution.
Issue 2: Inconsistent or No Biological Activity
Possible Cause:
-
Degradation of the Compound: Improper storage or handling can lead to the degradation of this compound, resulting in a loss of its H2 receptor antagonist activity.
-
Incorrect Concentration: Errors in weighing the compound or in calculations can lead to a stock solution with a lower-than-expected concentration.
-
Assay-Specific Issues: Problems with other reagents, cell viability, or the experimental setup can also lead to inconsistent results.
Solution:
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound from the solid compound.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method like HPLC.
-
Review Storage and Handling: Ensure that the stock solutions have been stored according to the recommendations (see Table 1) and protected from light.
-
Troubleshoot the Assay: Systematically check all other components and steps of your experimental protocol. Refer to general troubleshooting guides for your specific assay type (e.g., radioligand binding assays).
Experimental Protocols
Protocol: [¹²⁵I]-Iodothis compound Radioligand Binding Assay (Competition)
This protocol is a general guideline for a competition radioligand binding assay to determine the affinity of a test compound for the histamine (B1213489) H2 receptor using [¹²⁵I]-Iodothis compound.
Materials:
-
Membrane preparation from cells or tissues expressing the histamine H2 receptor.
-
[¹²⁵I]-Iodothis compound (Radioligand).
-
Unlabeled this compound or another known H2 antagonist (for determining non-specific binding).
-
Test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in assay buffer to a concentration that gives a sufficient signal (to be optimized, typically 20-50 µg protein per well).
-
Prepare a solution of [¹²⁵I]-Iodothis compound in assay buffer at a concentration close to its Kd (dissociation constant).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a high concentration of unlabeled this compound (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-Iodothis compound solution, and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled this compound solution, 50 µL of [¹²⁵I]-Iodothis compound solution, and 100 µL of membrane preparation.
-
Competition: Add 50 µL of each dilution of the test compound, 50 µL of [¹²⁵I]-Iodothis compound solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Histamine H2 receptor signaling pathway and the antagonistic action of this compound.
References
Optimizing Aminopotentidine Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of aminopotentidine in in vitro assays. All information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the histamine (B1213489) H2 receptor.[1][2] Its primary mechanism of action is to block the binding of histamine to H2 receptors, thereby inhibiting the downstream signaling cascade, which typically involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: What are the typical binding affinities (KB) of this compound?
A2: this compound exhibits nanomolar binding affinities for the histamine H2 receptor. Reported KB values are approximately 220 nM for human H2 receptors and 280 nM for guinea pig H2 receptors.[5]
Q3: In what forms is this compound commonly used in in vitro assays?
A3: this compound is used in its unlabeled form as a competitive antagonist. It also serves as a crucial precursor for the synthesis of radiolabeled ([¹²⁵I]iodothis compound) and fluorescently-labeled ligands, which are valuable tools for receptor binding and visualization studies.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: How should I prepare my this compound stock solution?
A5: this compound is soluble in DMSO and ethanol, typically up to 100 mM. It is recommended to prepare a high-concentration stock solution in one of these solvents and then make further dilutions in the appropriate aqueous assay buffer. Always ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration in your in vitro assays.
Issue 1: High background or non-specific binding in radioligand binding assays.
-
Q: I'm using [¹²⁵I]iodothis compound and observing high non-specific binding. How can I reduce it?
-
A:
-
Optimize Blocking Agents: Ensure your assay buffer contains an appropriate blocking agent to minimize non-specific binding to filters and labware. Common choices include bovine serum albumin (BSA) at 0.1-0.5% or polyethyleneimine (PEI) pre-treatment of filters.
-
Reduce Radioligand Concentration: High concentrations of the radioligand can lead to increased non-specific binding. Try performing your assay with a radioligand concentration at or below its Kd value.
-
Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Choose the Right Competitor for Non-Specific Binding: Use a high concentration (typically 100-1000 fold excess over the radioligand Kd) of an unlabeled, structurally distinct H2 receptor antagonist (e.g., tiotidine) to define non-specific binding.
-
-
Issue 2: Low or no detectable signal in a cAMP functional assay.
-
Q: I'm not seeing the expected decrease in histamine-stimulated cAMP levels after applying this compound. What could be the problem?
-
A:
-
Cell Health and Receptor Expression: Ensure your cells are healthy and express a sufficient number of functional H2 receptors. Passage number can affect receptor expression levels.
-
Agonist Concentration: Verify the concentration and potency of your histamine or other H2 agonist. The agonist concentration should ideally be at its EC₅₀ to EC₈₀ to provide a sufficient window for observing antagonism.
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent this.
-
Incubation Time: Ensure you are allowing sufficient time for the antagonist (this compound) to reach equilibrium with the receptor before adding the agonist. Pre-incubation times of 15-30 minutes are common.
-
This compound Concentration Range: You may need to test a wider range of this compound concentrations. Based on its KB, you should be testing concentrations in the nanomolar to micromolar range.
-
-
Issue 3: Inconsistent or variable results between experiments.
-
Q: My IC₅₀ values for this compound are fluctuating significantly between assays. What are the potential causes?
-
A:
-
Solubility and Stability: this compound, like many small molecules, can have limited aqueous solubility. Ensure it is fully dissolved in your stock solution and does not precipitate upon dilution into your aqueous assay buffer. Visually inspect for any precipitation. Consider the stability of this compound in your specific cell culture media or buffer over the duration of the experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes for serial dilutions, can lead to significant variability. Use calibrated pipettes and proper technique.
-
Cell Density and Passage Number: Variations in cell number per well and using cells at different passage numbers can alter receptor density and signaling capacity, leading to inconsistent results. Maintain consistent cell culture practices.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, buffers, and the this compound itself.
-
-
Issue 4: Suspected Off-Target Effects.
-
Q: I'm observing unexpected cellular responses that don't seem to be mediated by the H2 receptor. Could this compound have off-target effects?
-
A:
-
Selectivity Profile: While this compound is reported to be a selective H2 receptor antagonist, like most drugs, it may interact with other receptors at higher concentrations. Some H2 receptor antagonists have been noted to have effects on the central nervous system or interact with cytochrome P450 enzymes, though this is more prominent with compounds like cimetidine.
-
Control Experiments: To investigate potential off-target effects, perform control experiments in cell lines that do not express the H2 receptor. Additionally, you can test for antagonism at other histamine receptor subtypes (H1, H3, H4) if your experimental system allows.
-
Concentration-Dependence: Off-target effects are often observed at much higher concentrations than those required for on-target activity. If the unexpected effects only occur at high micromolar concentrations of this compound, they are less likely to be relevant to its H2 receptor antagonism.
-
-
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the H2 receptor using [¹²⁵I]iodothis compound as the radioligand.
Materials:
-
Cell membranes expressing the histamine H2 receptor
-
[¹²⁵I]iodothis compound
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Tiotidine)
-
Glass fiber filters (pre-soaked in 0.3-0.5% PEI)
-
Cell harvester and scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of unlabeled this compound in assay buffer to cover a concentration range from picomolar to micromolar.
-
Dilute [¹²⁵I]iodothis compound in assay buffer to a final concentration at or near its Kd (e.g., 0.2-0.5 nM).
-
Prepare cell membrane homogenate in assay buffer to a final protein concentration that results in approximately 10-15% of the total radioligand being bound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [¹²⁵I]iodothis compound, and 100 µL of membrane homogenate.
-
Non-specific Binding: Add 50 µL of 10 µM tiotidine, 50 µL of diluted [¹²⁵I]iodothis compound, and 100 µL of membrane homogenate.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of diluted [¹²⁵I]iodothis compound, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C with gentle agitation to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity retained on them using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to antagonize histamine-induced cAMP production in whole cells.
Materials:
-
Cells stably expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells)
-
Histamine
-
This compound
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Preparation: Seed cells in a 96- or 384-well plate at a density that allows for optimal signal window and let them adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.
-
Prepare a solution of histamine in assay buffer containing the PDE inhibitor at a concentration of 2x its EC₈₀.
-
-
Antagonist Incubation:
-
Remove the culture medium from the cells and add the diluted this compound solutions.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation: Add the histamine solution to the wells and incubate for a further 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound.
-
To determine the KB, perform a Schild analysis by generating histamine dose-response curves in the presence of several fixed concentrations of this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Binding Affinity (KB/Ki) of this compound and its Iodinated Analog
| Compound | Receptor | Species | Cell/Tissue Type | KB/Ki (nM) | Reference |
| This compound | H2 | Human | - | 220 | |
| This compound | H2 | Guinea Pig | - | 280 | |
| [¹²⁵I]iodothis compound | H2 | Human | Caudate Nucleus Membranes | 0.3 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Radioligand Binding (as competitor) | 1 pM - 10 µM | A wide range is recommended to fully define the competition curve. |
| cAMP Functional Assay (antagonist) | 1 nM - 30 µM | The effective concentration will depend on the agonist concentration used. |
Mandatory Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of Aminopotentidine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Aminopotentidine in experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the histamine (B1213489) H2 receptor.[1] It is often used as a research tool to study the role of H2 receptors in various physiological processes.
Q2: Is this compound completely selective for the H2 receptor?
While this compound is characterized as a selective H2 receptor antagonist, researchers should be aware of potential off-target effects, particularly at higher concentrations. Structurally related compounds, such as N-acylguanidines, have shown some activity at other histamine receptor subtypes (H1, H3, and H4).[2][3] Additionally, this compound has been reported to inhibit NMDA receptors at micromolar concentrations.
Q3: What are the known binding affinities of this compound for the H2 receptor?
The binding affinity of this compound for the histamine H2 receptor has been determined in various systems. The following table summarizes the reported KB values.
| Species | Receptor | KB (nM) |
| Human | H2 | 220 |
| Guinea Pig | H2 | 280 |
Q4: What are the potential off-target interactions I should be aware of?
Based on studies of this compound and structurally related compounds, potential off-target interactions include:
-
Other Histamine Receptors: While highly selective for H2 receptors, the class of imidazole-containing guanidines may exhibit weak to moderate activity at H1, H3, and H4 receptors.
-
NMDA Receptors: this compound has been shown to inhibit recombinant NMDA receptors with an IC50 value of less than 10 µM.
The following table summarizes the potential for off-target interactions.
| Potential Off-Target | Reported Effect | Compound Class/Compound |
| Histamine H1, H3, H4 Receptors | Weak to moderate antagonism/partial agonism | N-acylguanidines (structurally related) |
| NMDA Receptors | Inhibition (IC50 < 10 µM) | This compound |
Troubleshooting Guide
Issue 1: My experimental results are inconsistent with known H2 receptor signaling.
If you observe unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, ensure that your experimental system is responding to known H2 receptor agonists and that this compound is effectively blocking this response at the expected concentrations.
-
Evaluate Potential Off-Target Effects: If on-target activity is confirmed, the unexpected results may be due to off-target effects. Consider the possibility of interactions with other histamine receptor subtypes or NMDA receptors, especially if using high concentrations of this compound.
-
Use a Structurally Different H2 Antagonist: To confirm that the observed effect is due to H2 receptor blockade and not an off-target effect of this compound, consider using another H2 receptor antagonist with a different chemical structure (e.g., cimetidine, ranitidine) as a control.
-
Perform a Concentration-Response Curve: A shallow or biphasic concentration-response curve for this compound may suggest multiple binding sites or off-target effects.
Issue 2: I suspect this compound is interacting with other histamine receptors in my system.
To investigate potential cross-reactivity with other histamine receptors, you can perform the following:
-
Use Selective Antagonists for Other Histamine Receptors: Pre-treat your system with selective antagonists for H1, H3, and H4 receptors before adding this compound. If the unexpected effect of this compound is diminished, it may indicate an interaction with one of these receptors.
-
Directly Measure Binding: If possible, perform competitive binding assays using radiolabeled ligands for H1, H3, and H4 receptors to determine the affinity of this compound for these receptors in your system.
Experimental Protocols
Representative Protocol: [125I]-Iodothis compound Radioligand Binding Assay
This protocol is a representative example for a competitive binding assay to determine the affinity of a test compound for the histamine H2 receptor using [125I]-Iodothis compound.
Materials:
-
Cell membranes expressing the histamine H2 receptor
-
[125I]-Iodothis compound (specific activity ~2200 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (at various concentrations)
-
Non-specific binding control: High concentration of a known H2 receptor antagonist (e.g., 10 µM Tiotidine)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the H2 receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [125I]-Iodothis compound (at a final concentration near its Kd), and 100 µL of cell membranes (e.g., 20-50 µg protein).
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [125I]-Iodothis compound, and 100 µL of cell membranes.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [125I]-Iodothis compound, and 100 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Histamine H2 Receptor Signaling Pathway and Site of Action for this compound.
Caption: Troubleshooting Workflow for Investigating Potential Off-Target Effects.
References
Technical Support Center: Aminopotentidine-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminopotentidine-based assays. The information is designed to help identify and resolve common issues encountered during experiments involving this potent histamine (B1213489) H2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the histamine H2 receptor.[1][2] Its primary mechanism of action is to block the binding of histamine to the H2 receptor, thereby inhibiting the downstream signaling cascade. The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the histamine-induced production of cAMP. This compound is also frequently used as a precursor for the synthesis of radiolabeled ([¹²⁵I]iodothis compound) and fluorescent ligands for use in binding assays.[3]
Q2: What are the common applications of this compound in research?
This compound and its derivatives are primarily used in:
-
Radioligand Binding Assays: [¹²⁵I]iodothis compound is a widely used radioligand to study the binding of compounds to the histamine H2 receptor.[4] These assays are crucial for determining the affinity (Ki) of novel drug candidates.
-
Fluorescent Ligand-Based Assays: Fluorescent derivatives of this compound have been developed as a non-radioactive alternative for studying H2 receptor binding and localization in cells.
-
Functional Assays: As an H2 receptor antagonist, this compound is used as a reference compound in functional assays that measure the downstream effects of H2 receptor activation, such as cAMP production.
Q3: What are the recommended storage and handling conditions for this compound?
This compound should be stored at -20°C for long-term use. Stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is soluble in DMSO and ethanol (B145695) up to 100 mM. For [¹²⁵I]iodothis compound, it is recommended to store at 2-8°C, and it is stable for at least four weeks.
Troubleshooting Guides
This section provides solutions to common problems encountered in this compound-based assays in a question-and-answer format.
Radioligand Binding Assays ([¹²⁵I]iodothis compound)
Q4: I am observing high non-specific binding in my [¹²⁵I]iodothis compound binding assay. What are the possible causes and solutions?
High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate results. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Reduce Radioligand Concentration: Use a concentration of [¹²⁵I]iodothis compound at or below its Kd value. High concentrations can lead to increased NSB. - Check Radiochemical Purity: Ensure the purity of the radioligand is >95%. Impurities can contribute to non-specific binding. |
| Membrane Preparation | - Optimize Protein Concentration: A typical range for membrane protein in binding assays is 50-200 µg per well. Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding signal with low NSB. - Ensure Thorough Washing: Properly wash the cell membranes during preparation to remove any endogenous histamine or other interfering substances. |
| Assay Conditions | - Optimize Incubation Time: While ensuring the binding reaches equilibrium, shorter incubation times can sometimes reduce NSB. - Modify Assay Buffer: Include 0.1-0.5% Bovine Serum Albumin (BSA) in the assay buffer to reduce the binding of the radioligand to non-receptor components. - Pre-soak Filters: Pre-soaking glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) can reduce the non-specific binding of the radioligand to the filters. |
| Washing Steps | - Increase Wash Volume and Number: Use a larger volume of ice-cold wash buffer and increase the number of washes to effectively remove unbound radioligand. - Rapid Filtration and Washing: Perform the filtration and washing steps quickly to minimize the dissociation of the specifically bound radioligand. |
Q5: My specific binding signal is too low or absent. What should I check?
A low or absent specific signal can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Receptor Presence and Activity | - Confirm Receptor Expression: Ensure that the cells or tissues used in the assay express a sufficient number of functional histamine H2 receptors. - Check Membrane Preparation Quality: Improperly prepared or stored membranes can lead to receptor degradation. Prepare fresh membranes and store them properly at -80°C. |
| Radioligand Issues | - Verify Radioligand Activity: Ensure the [¹²⁵I]iodothis compound has not degraded. Check the expiration date and handle it according to the manufacturer's instructions. The specific activity of the radioligand is crucial for detecting a signal. |
| Assay Conditions | - Ensure Equilibrium: The incubation time might be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time. - Check Buffer Composition: Ensure the pH and ionic strength of the assay buffer are optimal for H2 receptor binding. |
Fluorescent Ligand Binding Assays
Q6: I am experiencing high background fluorescence in my assay using a fluorescent this compound derivative. How can I reduce it?
High background fluorescence can be a common issue in fluorescence-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound-related Issues | - Compound Precipitation: High concentrations of the fluorescent ligand may lead to precipitation, causing high background. Check the solubility of the compound in your assay buffer. - Non-specific Sticking: The fluorescent ligand may non-specifically bind to the plate or other surfaces. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay and wash buffers. |
| Cell-related Issues | - Cell Autofluorescence: Some cell types exhibit high autofluorescence. Use a fluorescent ligand with excitation and emission wavelengths in the red or far-red spectrum to minimize interference from cellular autofluorescence. - Cell Health: Unhealthy or dying cells can take up the fluorescent ligand non-specifically. Ensure you are using healthy, viable cells. |
| Assay and Imaging Conditions | - Optimize Washing Steps: Increase the number and stringency of the washing steps to remove unbound fluorescent ligand. - Adjust Imaging Settings: Optimize the gain and exposure settings on your fluorescence reader or microscope to maximize the signal-to-noise ratio. |
Functional Assays (e.g., cAMP Assays)
Q7: In my cAMP functional assay, I don't see an effect of this compound on the histamine-induced cAMP production. What could be the problem?
If this compound is not showing its expected antagonistic effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Cellular Response | - Low Receptor Expression: The cells may not express enough H2 receptors to produce a measurable cAMP response to histamine. - Cell Health and Passage Number: Use cells at a low passage number as receptor expression can decrease with excessive passaging. Ensure cells are healthy and responsive. |
| Agonist Concentration | - Suboptimal Histamine Concentration: The concentration of histamine used for stimulation might be too high, making it difficult for this compound to compete effectively. Use a histamine concentration at or near its EC₅₀ for stimulation. |
| Assay Conditions | - Inadequate Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to bind to the H2 receptors before adding histamine. - cAMP Degradation: Intracellular cAMP is rapidly degraded by phosphodiesterases (PDEs). Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. |
| Reagent Quality | - This compound Degradation: Ensure that your this compound stock solution is not degraded. Prepare fresh stock solutions and store them properly. |
Data Presentation
Table 1: Comparative Binding Affinities of this compound and Other H2 Receptor Antagonists
| Compound | Receptor | KB (nM) | Ki (nM) | pKi |
| This compound | Human H2 | 220 | - | - |
| Guinea Pig H2 | 280 | - | - | |
| [¹²⁵I]Iodothis compound | Guinea Pig Cerebral H2 | - | - | 9.15 |
| Cimetidine | - | - | - | - |
| Ranitidine | - | - | - | - |
| Famotidine | - | - | - | - |
| Tiotidine | - | - | - | - |
Note: Data for Cimetidine, Ranitidine, Famotidine, and Tiotidine would be populated from further specific literature searches to provide a comprehensive comparison.
Table 2: Functional Potency of Histamine and its Analogs at the H2 Receptor
| Compound | Assay Type | EC50 (nM) |
| Histamine | cAMP Production | 2100 |
| Amthamine (Agonist) | cAMP Production | - |
| Compound 5 (this compound derivative - partial agonist/antagonist) | Functional Assay | 100-150 |
Note: More specific EC₅₀ values for Amthamine and other agonists/antagonists would be added from further literature review for a complete dataset.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay using [¹²⁵I]Iodothis compound
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H2 receptor.
Materials:
-
Membrane preparation from cells expressing the histamine H2 receptor.
-
[¹²⁵I]Iodothis compound (Radioligand)
-
Unlabeled this compound or another known H2 antagonist (for non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Scintillation cocktail and vials
-
Filtration apparatus and scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]Iodothis compound (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of [¹²⁵I]Iodothis compound, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of serially diluted test compound, 50 µL of [¹²⁵I]Iodothis compound, and 100 µL of membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay for H2 Receptor Antagonism
Objective: To measure the ability of a test compound to inhibit histamine-induced cAMP production.
Materials:
-
Cells expressing the histamine H2 receptor
-
Histamine (Agonist)
-
This compound (Reference Antagonist)
-
Test compounds
-
Stimulation Buffer: HBSS or DMEM with 0.1% BSA and 0.5 mM IBMX (PDE inhibitor)
-
cAMP assay kit (e.g., HTRF®, ELISA, or LANCE®)
-
Cell culture plates (e.g., 384-well)
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and this compound in the stimulation buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted test compounds or this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add histamine at its EC₅₀ concentration to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for a competitive radioligand binding assay.
Caption: A logical workflow for troubleshooting common issues in this compound-based binding assays.
References
- 1. This compound (CAS 140873-26-3): R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and pharmacological characterization of novel fluorescent histamine H2-receptor ligands derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Technical Support Center: Radiolabeled Aminopotentidine Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during radiolabeled Aminopotentidine binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its radiolabeled form used for?
This compound is a potent and selective antagonist for the histamine (B1213489) H2 receptor.[1][2] Its radiolabeled form, typically [¹²⁵I]iodothis compound, is a valuable tool for in vitro and in vivo studies of H2 receptor expression, function, and pharmacology. These studies are crucial for understanding the role of H2 receptors in various physiological processes and for the development of new therapeutics.
Q2: What is non-specific binding and why is it a problem in my radiolabeled this compound assay?
Non-specific binding refers to the binding of the radioligand to components other than the target H2 receptor, such as filters, assay tubes, or other proteins in the membrane preparation.[3][4] High non-specific binding can significantly reduce the signal-to-noise ratio of the assay, making it difficult to accurately determine the specific binding to the H2 receptor. An ideal assay should have specific binding that constitutes at least 80% of the total binding.
Q3: How is non-specific binding determined in a radiolabeled this compound assay?
Non-specific binding is measured by incubating the radiolabeled this compound with the receptor preparation in the presence of a high concentration of an unlabeled competitor that also binds to the H2 receptor. This "cold" ligand will occupy all the specific binding sites on the H2 receptor, so any remaining radioactivity detected is considered non-specific.[5] Tiotidine is a chemically distinct H2 receptor antagonist that can be used for this purpose.
Q4: What are the expected binding properties of this compound?
This compound exhibits competitive antagonism at histamine H2 receptors. It has KB values of 220 nM and 280 nM for human and guinea pig H2 receptors, respectively. The iodinated form, [¹²⁵I]iodothis compound, has a high affinity for the H2 receptor, with a dissociation constant (Kd) in the nanomolar range.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in radioligand binding assays. Below are potential causes and solutions to help you troubleshoot your experiments with radiolabeled this compound.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Assay Buffer Conditions | pH Adjustment: The pH of the assay buffer can influence the charge of both the radioligand and the receptor, affecting non-specific interactions. Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition for your assay. Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can help to reduce electrostatic interactions that contribute to non-specific binding. |
| Inadequate Blocking | Use of a Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can prevent the radioligand from binding to non-receptor proteins and the surfaces of your assay tubes or plates. A concentration of 0.1% to 1% BSA is a good starting point for optimization. |
| Radioligand Issues | Radioligand Purity and Degradation: Ensure that your radiolabeled this compound is of high radiochemical purity (>95%) and has not degraded. Store the radioligand as recommended by the manufacturer, typically at -20°C or -80°C. Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration that is at or below the Kd for the receptor. |
| Ineffective Washing | Increase Wash Volume and/or Number of Washes: Insufficient washing can leave unbound radioligand trapped in the filter, leading to high background. Increase the volume of ice-cold wash buffer and the number of wash cycles. Optimize Wash Buffer Composition: The wash buffer should be optimized to efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand. The composition is often similar to the assay buffer. |
| Filter and Labware Issues | Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands to the negatively charged filters. Use of Low-Binding Plates and Tubes: To minimize surface adhesion of the radioligand, use non-protein or low-protein binding microplates and tubes whenever possible. |
Experimental Protocols
Protocol 1: [¹²⁵I]Iodothis compound Saturation Binding Assay
This protocol describes a method to determine the density of H2 receptors (Bmax) and the dissociation constant (Kd) of [¹²⁵I]iodothis compound.
Materials:
-
[¹²⁵I]Iodothis compound (specific activity ~2200 Ci/mmol)
-
Membrane preparation containing histamine H2 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled Tiotidine (for non-specific binding determination)
-
0.5% Polyethyleneimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Low-protein binding 96-well plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Filter Pre-treatment: Soak glass fiber filters in 0.5% PEI for at least 30 minutes at room temperature.
-
Assay Setup:
-
Total Binding: To designated wells of a 96-well plate, add 50 µL of assay buffer and 50 µL of varying concentrations of [¹²⁵I]iodothis compound (e.g., 0.01 nM to 10 nM).
-
Non-specific Binding: To a separate set of wells, add 50 µL of 100 µM Tiotidine and 50 µL of the same varying concentrations of [¹²⁵I]iodothis compound.
-
-
Add Membrane Preparation: Add 150 µL of the membrane preparation (containing 50-100 µg of protein) to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of radioligand.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [¹²⁵I]iodothis compound.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling cascade.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise workflow for troubleshooting high non-specific binding.
References
Technical Support Center: Aminopotentidine Stability and Activity
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Aminopotentidine in solutions of different pH?
While specific stability data for this compound is not published, compounds with similar functional groups, particularly the guanidine (B92328) moiety, can exhibit pH-dependent stability. Guanidine itself is a strong base with a high pKa (around 13.6), meaning it is predominantly protonated and exists as the stable guanidinium (B1211019) cation at physiological pH. Degradation of guanidine-containing compounds can be influenced by strongly acidic or basic conditions. It is crucial to empirically determine the optimal pH for stability for your specific application.
Q2: How does pH likely affect the activity of this compound as a histamine (B1213489) H2 receptor antagonist?
The activity of this compound is dependent on its binding to the histamine H2 receptor. The ionization state of both the ligand and the amino acid residues in the receptor's binding pocket can be influenced by pH, which in turn can affect binding affinity.[1] For histamine H2 receptors, activity can be pH-dependent; for instance, H2-receptor activity has been shown to be inhibited at pH values above 7.6 in some biological systems.[2] The precise impact of pH on this compound's antagonist activity would need to be determined experimentally.
Q3: What are the typical storage conditions for this compound?
This compound is typically stored at -20°C.[3] It is soluble in DMSO and ethanol (B145695) up to 100 mM. For aqueous solutions, it is advisable to prepare them fresh and consider using a buffer at or near physiological pH, pending stability testing.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: The pH of your cell culture medium may be suboptimal for this compound activity or stability. Buffering capacity of the media can be affected by cell metabolism, leading to pH shifts.
-
Troubleshooting Steps:
-
Measure the pH of your cell culture medium at the beginning and end of your experiment.
-
Ensure your medium is adequately buffered for the duration of the assay.
-
Consider performing a pH curve for this compound activity in your specific assay system to determine the optimal pH range.
-
Issue 2: Loss of compound activity in prepared solutions over time.
-
Possible Cause: The pH of the solvent system may be causing degradation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment.
-
If stock solutions are required, perform a preliminary stability study at your intended storage conditions and pH.
-
Consider using buffered solutions for storage and dilution to maintain a stable pH.
-
Data Presentation
Table 1: General Impact of pH on Drug Stability
| pH Range | Potential Degradation Pathways | General Recommendations |
| Acidic (pH < 4) | Hydrolysis of susceptible functional groups. | Use cautiously; perform stability studies if required. |
| Near Neutral (pH 6-8) | Generally, a range of higher stability for many drugs. | Recommended starting point for formulation and assays. |
| Basic (pH > 9) | Base-catalyzed hydrolysis and other degradation reactions. | Use with caution; may lead to rapid degradation. |
Table 2: Factors Influencing Ligand-Receptor Binding Activity
| Factor | Influence on Activity |
| Ligand Ionization | The charge of this compound can affect its ability to enter the binding pocket and form ionic interactions with receptor residues. |
| Receptor Ionization | The protonation state of amino acids in the H2 receptor binding site (e.g., aspartate, glutamate, histidine) is pH-dependent and crucial for ligand binding. |
| Conformational Changes | Extreme pH values can alter the overall conformation of the receptor, potentially affecting the accessibility and shape of the binding site. |
Experimental Protocols
Protocol 1: General pH Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the chemical stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of interest (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.
-
Protect samples from light if the compound is known to be light-sensitive.
-
-
Incubation:
-
Divide each buffered solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots at a controlled temperature (e.g., 25°C or 37°C).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of each buffered solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a gradient or isocratic elution method to separate this compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point for each pH.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
-
Protocol 2: General Radioligand Binding Assay to Determine pH-dependent Activity
This protocol describes a general method to assess the binding affinity of this compound to the histamine H2 receptor at different pH values.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H2 receptor.
-
Buffer Preparation: Prepare binding buffers at various pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Competition Binding Assay:
-
In a multi-well plate, add a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine or [¹²⁵I]-iodothis compound).
-
Add increasing concentrations of non-labeled this compound.
-
Add the prepared cell membranes.
-
Incubate at a specified temperature for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value at each pH.
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value.
-
Compare the Ki values obtained at different pH levels to assess the impact of pH on binding affinity.
-
Visualizations
Caption: Workflow for assessing this compound stability at various pH levels.
Caption: Mechanism of histamine H2 receptor antagonism by this compound.
References
Technical Support Center: Synthesis of Aminopotentidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Aminopotentidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound derivatives?
A1: The synthesis of this compound derivatives typically involves a multi-step process. A key intermediate, 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine, is first synthesized. This intermediate is then coupled with a cyanoguanidine moiety, often derived from a substituted aniline, to form the core structure of the this compound derivative. For fluorescent derivatives, a final step involves coupling the core molecule with an appropriate fluorescent dye.
Q2: What are the critical intermediates in the synthesis of the this compound core?
A2: The crucial precursor for the this compound backbone is 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine. The synthesis of this intermediate itself involves several steps, starting from commercially available materials and proceeding through intermediates such as 3-(3-(hydroxymethyl)phenoxy)propan-1-ol and 1-((3-(3-hydroxypropoxy)phenyl)methyl)piperidine.
Q3: My fluorescently labeled this compound derivative shows high background fluorescence in binding assays. What could be the cause?
A3: High background fluorescence is a known challenge and can be caused by intracellular accumulation of the fluorescent ligand.[1] This may be due to the physicochemical properties of the chosen fluorophore. Consider using more hydrophilic linkers or alternative dyes with different spectral properties to minimize non-specific binding and intracellular sequestration.
Q4: The affinity of my this compound derivative for the H2 receptor is lower than expected. How can I improve it?
A4: The affinity of this compound derivatives for the histamine (B1213489) H2 receptor is influenced by several structural factors. The nature of the substituent on the cyanoguanidine portion and the choice of the fluorescent tag can significantly impact binding affinity. For instance, bulky fluorophores can be accommodated by the H2 receptor, but their linkage and position are critical.[1][2] Systematic modification of these components through structure-activity relationship (SAR) studies can help optimize receptor affinity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
Synthesis of the this compound Backbone
Problem: Low yield in the synthesis of the guanidine (B92328) core.
-
Question: I am experiencing low yields during the coupling reaction between the primary amine intermediate and the cyanoguanidine precursor. What are the potential causes and solutions?
-
Answer: Low yields in guanidine synthesis can arise from several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature is crucial. For the coupling of a primary amine with a cyanoguanidine, polar aprotic solvents like DMF or DMSO are often used. The selection of a suitable base, such as triethylamine (B128534) or diisopropylethylamine, is also critical to neutralize any acid formed during the reaction and to facilitate the nucleophilic attack of the amine.
-
Side reactions: The formation of side products, such as isourea or other rearrangement products, can reduce the yield of the desired guanidine. Careful control of reaction temperature and stoichiometry of reactants can minimize these side reactions.
-
Purification losses: Guanidines can be challenging to purify due to their basic nature and potential for salt formation. Column chromatography on silica (B1680970) gel may require the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking and improve recovery.
-
Fluorescent Labeling
Problem: Difficulty in purifying the fluorescently labeled this compound derivative.
-
Question: I am struggling to purify my final fluorescently labeled product. What purification techniques are recommended?
-
Answer: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of fluorescently labeled compounds.
-
Method: A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: A fluorescence detector set to the excitation and emission wavelengths of your fluorophore will allow for specific detection and collection of the desired product.
-
Troubleshooting: If you observe poor separation or broad peaks, optimizing the gradient profile, flow rate, and the type and concentration of the mobile phase modifier can improve the resolution.
-
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for key steps in the synthesis of the this compound core structure. Please note that these are general guidelines, and optimization may be required for specific derivatives.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 3-Hydroxybenzonitrile, 1,3-Dibromopropane, K₂CO₃ | Acetonitrile | Reflux | 12 | 85-95 |
| 2 | Reduction of Nitrile | 3-(3-Cyanophenoxy)propyl bromide, LiAlH₄ | THF | 0 to RT | 4 | 70-80 |
| 3 | Boc Protection | 3-(3-Aminomethylphenoxy)propan-1-ol, (Boc)₂O, Et₃N | Dichloromethane | RT | 12 | 90-98 |
| 4 | Mesylation | Boc-protected amine, MsCl, Et₃N | Dichloromethane | 0 | 1 | >95 |
| 5 | Piperidine (B6355638) Substitution | Mesylated intermediate, Piperidine | Acetonitrile | 60 | 6 | 75-85 |
| 6 | Boc Deprotection | Boc-protected piperidine derivative, TFA | Dichloromethane | RT | 2 | >95 |
| 7 | Guanidinylation | 3-(3-((Piperidin-1-yl)methyl)phenoxy)propan-1-amine, N-Cyano-4-aminobenzamide | DMF | 80 | 12 | 50-70 |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-((Piperidin-1-yl)methyl)phenoxy)propan-1-amine (Key Intermediate)
This protocol outlines the synthesis of the key amine intermediate required for the final coupling step.
-
Step 1: Synthesis of 1-((3-(3-hydroxypropoxy)phenyl)methyl)piperidine.
-
To a solution of 3-hydroxybenzaldehyde (B18108) in a suitable solvent like acetone, add potassium carbonate.
-
Add 3-bromopropan-1-ol and reflux the mixture for 12-16 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
Dissolve the residue in a suitable solvent like methanol (B129727) and add piperidine.
-
Perform reductive amination using a reducing agent like sodium borohydride (B1222165) at 0°C to room temperature.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
-
Step 2: Conversion to 3-(3-((Piperidin-1-yl)methyl)phenoxy)propan-1-amine.
-
The hydroxyl group of 1-((3-(3-hydroxypropoxy)phenyl)methyl)piperidine is first converted to a better leaving group, for example, by mesylation using methanesulfonyl chloride in the presence of a base like triethylamine.
-
The resulting mesylate is then reacted with a source of ammonia (B1221849), such as a solution of ammonia in methanol or by using a Gabriel synthesis approach with subsequent hydrolysis, to yield the desired primary amine.
-
Purification is typically achieved by column chromatography.
-
Protocol 2: Fluorescent Labeling of this compound Derivative
This protocol provides a general procedure for the fluorescent labeling of the this compound core.
-
Dissolve the this compound derivative: Dissolve the synthesized this compound core in a suitable anhydrous solvent like DMF or DMSO.
-
Prepare the dye solution: Dissolve the amine-reactive fluorescent dye (e.g., an NHS ester or isothiocyanate derivative) in anhydrous DMF or DMSO.
-
Reaction: Add the dye solution to the solution of the this compound derivative. A slight excess of the amine component may be used. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature for several hours to overnight, protected from light.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS to ensure the consumption of the starting materials.
-
Purification: Upon completion, purify the fluorescently labeled product by preparative HPLC as described in the troubleshooting section.
Signaling Pathways and Experimental Workflows
This compound and its derivatives act as antagonists at the histamine H2 receptor. The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand histamine, stimulates the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase. As antagonists, this compound derivatives block this signaling pathway.
References
Technical Support Center: Aminopotentidine Interactions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the handling of aminopotentidine and its potential interactions with common laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A: this compound powder is stable for up to three years when stored at -20°C. For stock solutions, dissolve the compound in a suitable solvent like DMSO or ethanol. It is soluble up to 100 mM in both solvents. For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Note that for dissolution in DMSO, ultrasonic treatment may be necessary. Since DMSO is hygroscopic, it is crucial to use a fresh, unopened vial to ensure maximum solubility.
Q2: What is the general stability of this compound in aqueous solutions?
A: this compound contains a guanidinium (B1211019) group. Guanidine compounds are generally stable in aqueous solutions if kept in airtight containers. However, they can be susceptible to hydrolysis, forming urea, especially when heated. It is recommended to use freshly prepared aqueous dilutions and avoid prolonged storage at room temperature or exposure to high temperatures.
Q3: Is this compound sensitive to light?
Q4: Can this compound interact with proteins in my assay, such as Bovine Serum Albumin (BSA)?
A: Yes, it is possible. Many small molecules can bind to proteins like BSA, which is often included in assay buffers as a carrier protein to prevent non-specific binding to container surfaces. This interaction is typically reversible and driven by hydrophobic forces and hydrogen bonds. While direct binding studies for this compound and BSA are not widely published, researchers should be aware of this potential interaction, as it could influence the effective concentration of this compound in the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor results in cell-based assays. | Reagent Incompatibility: Components in your buffer or media may be interacting with this compound. | Verify the compatibility of all reagents. A known compatible buffer formulation includes HEPES, salts (NaCl, KCl, CaCl2), phosphates, NaHCO3, and glucose. See the detailed protocol below. |
| Detergent Interference: Detergents like Tween-20 or Triton X-100, used for cell lysis or to prevent non-specific binding, can sometimes interfere with receptor-ligand interactions. | While low concentrations of Tween-20 (e.g., 0.1%) have been used successfully with this compound, it is crucial to optimize the concentration. If issues persist, consider reducing the detergent concentration or testing an alternative. | |
| Precipitation of this compound in aqueous buffer. | Low Solubility/pH Effects: this compound's solubility may decrease when diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. The pH of the buffer can also affect solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤1%) and consistent across all samples. If precipitation occurs, try preparing fresh dilutions and ensure the buffer pH is within a stable range (e.g., pH 7.4). |
| Reduced compound efficacy or unexpected results. | Interaction with Reducing Agents: Strong reducing agents like DTT or TCEP, often used to maintain protein function, can potentially interact with test compounds. This can lead to false negatives or altered potency. | If your assay requires a reducing agent, consider its potential impact. If possible, run a control experiment without the reducing agent to assess its effect on this compound's activity. |
| High background or false positives in fluorescence assays. | Autofluorescence/Assay Interference: this compound itself is not known to be fluorescent, but impurities or degradation products could be. Alternatively, it might interfere with the fluorescent reporter system. | When using this compound in a fluorescence-based assay, always run a control with the compound alone (without the fluorescent probe or cells) to check for any intrinsic fluorescence or quenching effects at the assay's excitation and emission wavelengths. |
Experimental Protocols
Protocol: Cell-Based Calcium Flux Assay
This protocol is adapted from a study that successfully used this compound to assess its effect on NMDA receptors expressed in BHK-21 cells.
1. Cell Preparation:
-
Seed BHK-21 cells (or other suitable cell line) into black-walled, clear-bottomed 96-well plates at a density of 20,000 cells/well.
-
Culture cells for 36-48 hours to allow for optimal expression of the target receptor.
2. Reagent Preparation:
-
Assay Buffer (pH 7.4):
-
138 mM NaCl
-
5.33 mM KCl
-
2 mM CaCl₂
-
0.34 mM Na₂HPO₄
-
0.44 mM KH₂PO₄
-
4.17 mM NaHCO₃
-
5.56 mM D-glucose
-
20 mM HEPES
-
-
This compound Stock: Prepare a concentrated stock solution in 100% DMSO.
-
Fluorescent Dye Solution: Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Remove the cell culture medium from the wells.
-
Wash the cells twice with the prepared assay buffer.
-
Add 100 µL of the Fluo-4 dye solution to each well.
-
Incubate the plate for 30 minutes at 37°C, followed by 10 minutes at room temperature to allow cells to equilibrate.
-
Prepare a compound plate with this compound dilutions in assay buffer. The final DMSO concentration in the assay should be kept consistent and low (e.g., 0.9%).
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the this compound dilutions (and agonist/antagonist controls) to the cell plate and immediately begin recording the change in fluorescence over time to measure calcium flux.
Visual Guides
Signaling Pathway
Caption: this compound antagonizes the Histamine H2 receptor signaling pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Best practices for handling and disposal of Aminopotentidine
Technical Support Center: Aminopotentidine (APD)
Disclaimer: As "this compound" is a novel or proprietary compound, no specific public Safety Data Sheet (SDS) is available. This guide is formulated based on established best practices for handling potent, small-molecule research compounds.[1][2] Researchers must conduct a thorough, compound-specific risk assessment before beginning any experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) for handling this compound (APD)?
A1: A multi-layered approach to PPE is crucial to minimize exposure.[1] Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves for general lab work.[3] When handling APD as a powder or in solid form, which can easily become airborne, use a full-face respirator, chemical-resistant coveralls, and double-glove.[1] For liquid handling, chemical splash goggles or a face shield, along with chemical-resistant gloves and an apron, are recommended.
Q2: How should I prepare a stock solution of APD if it shows poor solubility in aqueous buffers?
A2: The initial step is to create a high-concentration stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being a common first choice. From this stock, you can make serial dilutions into your experimental medium. It is vital to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.
Q3: What are the general guidelines for storing this compound?
A3: Lyophilized (powdered) APD should be stored in a cool, dry, and dark environment, typically at sub-zero temperatures like -20°C or below. Once reconstituted into a solution, store it according to your lab's standards, often at 4°C for short-term use, and protect it from repeated freeze-thaw cycles by storing it in aliquots. Always label containers with the compound name, concentration, and preparation date.
Q4: What is the correct procedure for disposing of APD waste?
A4: Never dispose of APD or its solutions in the regular trash or down the drain. All contaminated waste, including vials, PPE, and cleaning materials, must be collected in designated, clearly labeled hazardous waste containers. Follow your institution's environmental health and safety (EH&S) protocols for the collection and disposal of chemical waste, which often involves incineration for potent pharmaceutical compounds.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in results between replicate wells or experiments.
-
Possible Cause: Compound precipitation, degradation, or off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: After diluting the APD stock into your final assay medium, visually inspect for any signs of precipitation.
-
Solubility Check: If precipitation is suspected, try including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to improve solubility.
-
Concentration Optimization: Determine the lowest effective concentration of APD that produces the desired effect without causing undue stress to the cells. Unhealthy, rounded cells can indicate that the concentration is too high.
-
Stability Assessment: Prepare fresh dilutions for each experiment to rule out degradation of the compound in the working solution.
-
Issue 2: Unexpected Peak Shapes or Retention Times in HPLC Analysis
-
Symptom: Broad, splitting, or shifting peaks in your chromatogram.
-
Possible Cause: Issues with the mobile phase, column, or compound stability.
-
Troubleshooting Steps:
-
Mobile Phase Check: Ensure the buffer concentration is between 5 and 100 mM and that the buffer is completely soluble in the organic solvent to prevent precipitation.
-
Column Health: If you observe a sudden increase in backpressure or a column void, replace the column.
-
pH Control: Use pH modifiers like formic or acetic acid to ensure consistent ionization of APD, which is crucial for reproducible retention times, especially for LC-MS applications.
-
Systematic Isolation: If the problem persists, systematically isolate components of the HPLC system (pump, injector, detector) to pinpoint the source of the issue.
-
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for this compound Handling
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | Safety glasses with side shields, Lab coat, Closed-toe shoes | Nitrile gloves |
| Handling of Powders/Solids | Full-face respirator, Chemical-resistant coveralls | Double-gloving, Chemical-resistant shoe covers, Head covering |
| Handling of Liquids/Solutions | Chemical splash goggles or face shield, Chemical-resistant gloves | Chemical-resistant apron over lab coat, Elbow-length gloves |
| Equipment Decontamination | Chemical splash goggles or face shield, Heavy-duty chemical-resistant gloves | Waterproof or chemical-resistant apron, Chemical-resistant boots |
This table is based on general best practices for potent compounds and should be adapted based on a specific risk assessment.
Table 2: Common Solvents for Stock Solution Preparation
| Solvent | Common Starting Concentration | Notes |
| DMSO | 10-50 mM | Strong solubilizing power; ensure final concentration is <0.5% in assay. |
| Ethanol | 10-50 mM | Can be less toxic to some cell lines than DMSO. |
| DMF | 10-50 mM | Use with caution due to higher toxicity. |
The optimal solvent and concentration must be determined empirically for both compound solubility and assay compatibility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (APD) Stock Solution in DMSO
-
Pre-Handling: Before handling APD, ensure you are in a designated area with proper ventilation, such as a chemical fume hood. Don the appropriate PPE for handling solid compounds (see Table 1).
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of lyophilized APD powder into the vial using a disposable weigh boat to avoid contamination.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but check for compound stability under these conditions first.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot clearly and store at -20°C or -80°C, protected from light.
Protocol 2: General In Vitro Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of your APD stock solution in the appropriate cell culture medium. Remember to include a vehicle control containing the same final concentration of DMSO as your highest APD concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of APD and the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on the compound's expected mechanism of action.
-
Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine metrics such as the IC₅₀ value.
Mandatory Visualizations
Caption: Workflow for the safe handling of potent chemical compounds.
References
Validation & Comparative
Aminopotentidine and Cimetidine: A Comparative Analysis of H2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the H2 receptor antagonists aminopotentidine and cimetidine (B194882), focusing on their performance in receptor binding and functional assays. The information is intended to support research and development efforts in the field of histamine (B1213489) receptor pharmacology.
Introduction to H2 Receptor Antagonists
Histamine H2 receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors, primarily in the parietal cells of the stomach. This action decreases the production of stomach acid.[1][2] Cimetidine was the prototypical H2 antagonist, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] this compound is a more novel and potent H2 receptor antagonist that has been instrumental as a research tool, particularly in its radiolabeled form, for studying H2 receptor pharmacology.[3] Both compounds act as competitive antagonists at the H2 receptor, meaning they bind reversibly to the receptor and compete with histamine for the binding site.[4]
Quantitative Comparison of Receptor Affinity
The potency of this compound and cimetidine as H2 receptor antagonists has been quantified in various in vitro systems. The following table summarizes key binding affinity (KB, Ki) and functional antagonism (pA2) values from the literature. Lower KB and Ki values indicate higher binding affinity, while a higher pA2 value signifies greater antagonist potency in a functional assay.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | KB | 220 nM | Human (H2 Receptor) | |
| KB | 280 nM | Guinea Pig (H2 Receptor) | ||
| Cimetidine | Ki | 1.1 ± 0.2 µM | Human (H2 Receptor) | |
| pA2 (KB) | 6.1 (~794 nM) | Guinea Pig (Atrium) | ||
| pA2 (KB) | 5.94 (~1148 nM) | Human (Atrium) |
The data clearly indicates that this compound possesses a significantly higher affinity for the H2 receptor compared to cimetidine, with its KB value in the nanomolar range being approximately 4- to 5-fold lower than the Ki and KB values reported for cimetidine. Some derivatives of this compound have been shown to be up to 32 times more potent than cimetidine.
H2 Receptor Signaling Pathway
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gs alpha subunit. Upon activation by an agonist like histamine, the receptor promotes the exchange of GDP for GTP on the Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response. H2 receptor antagonists, such as this compound and cimetidine, prevent this cascade by blocking the initial binding of histamine.
Experimental Protocols
The determination of the antagonist properties of compounds like this compound and cimetidine relies on robust in vitro assays. Below are outlines of two common experimental approaches.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the H2 receptor. A common radioligand used for H2 receptors is [3H]-tiotidine or the more potent [125I]-iodothis compound.
Objective: To determine the binding affinity (Ki) of this compound and cimetidine for the H2 receptor.
Materials:
-
Cell membranes prepared from cells expressing H2 receptors (e.g., guinea pig cerebral cortex or transfected cell lines).
-
Radioligand (e.g., [125I]-iodothis compound).
-
Test compounds (this compound, cimetidine).
-
Non-specific binding control (a high concentration of a known H2 antagonist, e.g., tiotidine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or cimetidine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assay (Isolated Guinea Pig Atrium)
This assay measures the ability of an antagonist to inhibit the physiological response to an agonist. The guinea pig right atrium is a classic preparation for studying H2 receptor-mediated effects, where histamine induces a positive chronotropic (increase in heart rate) effect.
Objective: To determine the functional potency (pA2) of this compound and cimetidine.
Materials:
-
Isolated guinea pig right atrial preparations.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Force transducer to measure the rate of atrial contraction.
-
Histamine (agonist).
-
Test compounds (this compound, cimetidine).
Procedure:
-
Tissue Preparation: The right atrium is dissected from a guinea pig and mounted in an organ bath under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate until a stable spontaneous contraction rate is achieved.
-
Control Response: A cumulative concentration-response curve to histamine is generated to determine the baseline agonist potency.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or cimetidine) for a set period.
-
Antagonized Response: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the histamine concentration-response curve caused by the antagonist is measured. This is repeated for several antagonist concentrations. The pA2 value is then determined from a Schild plot, which provides a measure of the antagonist's potency.
Conclusion
Based on the available experimental data, this compound is a significantly more potent H2 receptor antagonist than cimetidine, exhibiting a higher binding affinity in radioligand assays. Both compounds act as competitive antagonists, effectively blocking the histamine-induced signaling cascade. The choice between these compounds for research purposes will depend on the specific experimental goals, with this compound and its derivatives being particularly valuable as high-affinity radioligands for receptor characterization and quantification.
References
A Comparative Analysis of Aminopotentidine and Ranitidine for Drug Development Professionals
An in-depth guide to the pharmacological and chemical properties of two potent histamine (B1213489) H2 receptor antagonists, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of Aminopotentidine and Ranitidine, two significant histamine H2 receptor antagonists. Developed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, binding affinities, efficacy in inhibiting gastric acid secretion, and selectivity profiles. All quantitative data is presented in structured tables for straightforward comparison. Detailed experimental protocols for key assays are provided to support further research and development.
Introduction and Overview
Ranitidine, a well-established drug, has long been a benchmark in the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] It functions as a competitive and reversible inhibitor of histamine at the H2 receptors on gastric parietal cells, leading to reduced gastric acid secretion.[1][4] this compound, a more recent and highly potent and selective H2 receptor antagonist, has emerged as a valuable tool in research, particularly as a precursor for the synthesis of radiolabeled ligands for receptor studies. This guide aims to provide a side-by-side comparison of these two compounds to inform future drug discovery and development efforts.
Chemical Structure and Properties
The chemical structures of this compound and Ranitidine underpin their pharmacological activity.
This compound
-
Chemical Name: 4-Amino-N-[2-[[(cyanoamino)[[3-[3-(1-piperidinylmethyl)phenoxy]propyl]imino]methyl]amino]ethyl]benzamide
-
Molecular Formula: C₂₆H₃₅N₇O₂
-
Molecular Weight: 477.6 g/mol
Ranitidine
-
Chemical Name: N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
-
Molecular Formula: C₁₃H₂₂N₄O₃S
-
Molecular Weight: 314.404 g/mol
Comparative Pharmacodynamics
The primary pharmacodynamic effect of both this compound and Ranitidine is the antagonism of the histamine H2 receptor, leading to a reduction in gastric acid secretion.
Mechanism of Action
Both this compound and Ranitidine are classified as histamine H2 receptor antagonists. They act by competitively and reversibly binding to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the binding of histamine, a key secretagogue, thereby inhibiting the production of gastric acid.
Potency and Efficacy
Quantitative data on the potency and efficacy of these two compounds are crucial for a comparative assessment.
| Parameter | This compound | Ranitidine | Source(s) |
| H2 Receptor Binding Affinity (KB) | 220 nM (human), 280 nM (guinea pig) | Not explicitly found as KB | |
| **H2 Receptor Binding Affinity (pA₂) ** | Not explicitly found | 6.95 - 7.2 | |
| H2 Receptor Binding Affinity (IC₅₀) | Not explicitly found | 69 nM | |
| Inhibition of Gastric Acid Secretion (ID₅₀) | Not explicitly found | 54 µg/kg (0.15 µmol/kg) (intravenous, in humans) | |
| Inhibition of Gastric Acid Secretion (IC₅₀) | Not explicitly found | 36 ng/mL (0.1 µM) (in humans) | |
| Relative Potency to Cimetidine | Derivatives are up to 32 times more potent | 4 to 9 times more potent |
Note: Direct comparative studies providing side-by-side quantitative data for both compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Selectivity
The selectivity of a drug for its target receptor over other receptors is a critical determinant of its side-effect profile.
-
This compound: Described as a highly potent and selective histamine H2 receptor antagonist. Studies on related compounds derived from this compound showed high selectivity for the H2 receptor over H1, H3, and H4 receptors.
-
Ranitidine: Known to be a selective H2 receptor antagonist with little to no effect on H1 receptors. Unlike cimetidine, Ranitidine has a lower affinity for cytochrome P450 enzymes, resulting in fewer drug-drug interactions.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Histamine H2 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the histamine H2 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human histamine H2 receptor (e.g., from CHO-K1 or HEK293T cells).
-
Radioligand: [¹²⁵I]Iodothis compound ([¹²⁵I]APT) or [³H]tiotidine.
-
Test compounds: this compound, Ranitidine, and other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H2 receptor antagonist (e.g., 100 µM Tiotidine).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Ranitidine) in the assay buffer.
-
Dilute the radioligand to the desired concentration in the assay buffer (e.g., 0.075 nM for [¹²⁵I]APT).
-
Resuspend the cell membranes in the assay buffer to a predetermined protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension to designated wells.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membrane suspension to designated wells.
-
Competitive Binding: Add the serially diluted test compounds, radioligand, and cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Inhibition of Gastric Acid Secretion
This protocol outlines a method for assessing the efficacy of H2 receptor antagonists in inhibiting gastric acid secretion in an animal model.
Materials:
-
Animal model (e.g., anesthetized rats).
-
Test compounds: this compound, Ranitidine.
-
Secretagogue: Histamine or pentagastrin.
-
Anesthetic (e.g., sodium pentobarbitone).
-
Perfusion pump and tubing.
-
pH meter and electrode.
-
Saline solution.
-
Titration equipment (e.g., burette, NaOH solution).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with sodium pentobarbitone, 50 mg/kg i.p.).
-
Surgically expose the stomach and cannulate the esophagus and duodenum for perfusion.
-
-
Gastric Perfusion:
-
Perfuse the stomach with saline at a constant rate.
-
Collect the perfusate at regular intervals (e.g., every 15 minutes).
-
-
Stimulation of Gastric Acid Secretion:
-
After a basal collection period, continuously infuse a secretagogue (e.g., histamine or pentagastrin) intravenously to induce a stable level of acid secretion.
-
-
Drug Administration:
-
Once a steady state of acid secretion is achieved, administer the test compound (this compound or Ranitidine) intravenously at various doses.
-
-
Sample Collection and Analysis:
-
Continue collecting the gastric perfusate at regular intervals after drug administration.
-
Measure the volume of each sample.
-
Determine the acid concentration of each sample by titrating with a standard NaOH solution to a neutral pH.
-
-
Data Analysis:
-
Calculate the total acid output (volume × concentration) for each collection period.
-
Express the post-drug acid output as a percentage of the pre-drug (stimulated) acid output.
-
Plot the percentage inhibition of acid secretion against the logarithm of the drug dose.
-
Determine the ED₅₀ value (the dose of the drug that produces 50% of the maximum inhibition of acid secretion) from the dose-response curve.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the signaling pathway and experimental workflow.
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
Both this compound and Ranitidine are potent and selective histamine H2 receptor antagonists. While Ranitidine has a long history of clinical use and a well-documented profile, this compound and its derivatives represent a class of compounds with potentially higher potency. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies for acid-related gastrointestinal disorders. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds.
References
Validating the Selectivity of Aminopotentidine for H2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aminopotentidine's performance against other H2 receptor antagonists, supported by experimental data. We delve into the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in your research and development efforts.
Executive Summary
This compound is a potent and highly selective histamine (B1213489) H2 receptor antagonist.[1] Functional studies have demonstrated its superior potency compared to first-generation H2 antagonists like cimetidine (B194882).[1] This high affinity and selectivity are further exemplified by its iodinated derivative, [125I]iodothis compound, which serves as a valuable radioligand for H2 receptor research due to its high specificity.[1] While direct, comprehensive binding data for this compound across all histamine receptor subtypes (H1, H3, H4) is limited in publicly available literature, studies on its derivatives strongly support a high degree of selectivity for the H2 receptor. This guide compiles available data to validate the selectivity of this compound and compares it with other widely used H2 receptor antagonists.
Comparative Selectivity Profile
To quantitatively assess the selectivity of this compound, we have compiled available binding affinity data (Ki or KB values) for this compound and its derivatives, alongside established H2 receptor antagonists, against the four subtypes of histamine receptors. Lower Ki/KB values indicate higher binding affinity.
| Compound | H1 Receptor (Ki/KB, nM) | H2 Receptor (Ki/KB, nM) | H3 Receptor (Ki/KB, nM) | H4 Receptor (Ki/KB, nM) |
| This compound | Data not available | 220 (human), 280 (guinea pig)[2][3] | Data not available | Data not available |
| [125I]Iodothis compound | Data not available | 0.07 (pKi = 9.15) | May inhibit at similar concentrations to H2 | Data not available |
| UR-DE257 (this compound derivative) | >10,000 | 28 | 3800 | >10,000 |
| Cimetidine | >10,000 | Data not available | Data not available | >10,000 |
| Ranitidine | >10,000 | 187 | Data not available | >10,000 |
| Famotidine (B1672045) | Data not available | Data not available | Data not available | Data not available |
Note: The available data strongly suggests that the this compound scaffold possesses high selectivity for the H2 receptor. The derivative UR-DE257, for instance, displays a selectivity of over 350-fold for the H2 receptor compared to the H1 and H4 receptors, and over 135-fold compared to the H3 receptor. While functional studies indicate that Iodothis compound might have some activity at the H3 receptor, the overall evidence points towards a favorable selectivity profile for H2 receptors. It is important to note that famotidine is considered the most potent H2-receptor antagonist among the marketed drugs, being approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments used to determine the selectivity and potency of H2 receptor antagonists.
Radioligand Binding Assay for H2 Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of a test compound to the H2 receptor using a radiolabeled ligand, such as [125I]iodothis compound.
Objective: To determine the inhibition constant (Ki) of a test compound for the H2 receptor.
Materials:
-
HEK293 cells stably expressing the human H2 receptor
-
[125I]iodothis compound (Radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled competitor (e.g., Tiotidine) for non-specific binding determination
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H2R cells to confluence.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer (for total binding)
-
Unlabeled competitor (10 µM Tiotidine, for non-specific binding)
-
Increasing concentrations of the test compound.
-
-
Add the radioligand ([125I]iodothis compound) at a concentration close to its Kd value to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Isolated Guinea Pig Atrium
This ex vivo functional assay assesses the antagonist activity of a compound on the H2 receptors present in the guinea pig right atrium, which spontaneously beats.
Objective: To determine the functional potency (pA2 value) of an H2 receptor antagonist.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Histamine (agonist)
-
Test compound (e.g., this compound)
-
Organ bath system with force transducer and data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the heart.
-
Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution at 32°C, gassed with 95% O2 / 5% CO2.
-
Allow the atrium to equilibrate for at least 60 minutes under a resting tension of 500 mg.
-
-
Cumulative Concentration-Response Curve to Histamine:
-
Once a stable spontaneous heart rate is achieved, add histamine cumulatively to the organ bath to obtain a concentration-response curve for the increase in heart rate.
-
-
Antagonist Incubation:
-
Wash the tissue repeatedly to remove the histamine.
-
Add a known concentration of the test compound (antagonist) to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
-
Second Concentration-Response Curve:
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for histamine.
-
-
Data Analysis:
-
Compare the concentration-response curves of histamine in the absence and presence of the antagonist.
-
A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.
-
Calculate the dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency.
-
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the H2 receptor signaling pathway and a typical experimental workflow.
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Aminopotentidine's Histamine Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aminopotentidine, a recognized potent histamine (B1213489) H2 receptor antagonist, plays a significant role in pharmacological research. Understanding its selectivity and potential cross-reactivity with other histamine receptor subtypes—H1, H3, and H4—is crucial for accurate experimental design and interpretation of results. This guide provides a comparative analysis of this compound's interaction with these receptor subtypes, supported by available experimental data and detailed methodologies.
Comparative Analysis of Binding Affinities
This compound demonstrates high affinity for the histamine H2 receptor. However, comprehensive, direct quantitative binding data for its interaction with H1, H3, and H4 receptors in a single study is limited. The available information, primarily from studies on this compound derivatives and functional assays, suggests a degree of selectivity for the H2 subtype.
| Receptor Subtype | Ligand | Test System | Affinity (Kᵢ/K₉) |
| H2 | This compound | Human | Kᵦ: 220 nM[1] |
| H2 | This compound | Guinea Pig | Kᵦ: 280 nM[1] |
| H1 | This compound Derivatives | Human | Weak to moderate antagonists/partial agonists[2] |
| H3 | Iodothis compound (B145567) (IAP) | Guinea Pig Ileum | Functional inhibition at 300 nM[3] |
| H3 | This compound Derivatives | Human | Weak to moderate antagonists/partial agonists[2] |
| H4 | This compound Derivatives | Human | Some derivatives identified as potent partial agonists |
Note: Kᵦ values represent the equilibrium dissociation constant determined from functional antagonism studies.
A study on iodothis compound (IAP), a derivative of this compound, suggested it may inhibit H3 receptors at concentrations comparable to those at which it antagonizes H2 receptors in functional studies. Furthermore, research on other this compound-derived compounds has indicated weak to moderate antagonistic or partial agonistic activity at the human H1 and H3 receptors, with some derivatives showing potent partial agonism at the H4 receptor. While these findings point towards potential cross-reactivity, they do not provide direct binding affinities (Kᵢ values) for this compound itself. Functional studies on this compound and its analogs have confirmed their high potency and selectivity as H2 receptor antagonists, with some assessment of H1 antihistaminic properties.
Experimental Methodologies
The following protocols provide a framework for conducting radioligand binding assays to determine the affinity of compounds like this compound for the four histamine receptor subtypes. These are generalized protocols based on standard practices in the field.
Histamine H2 Receptor Binding Assay
This protocol is based on the use of [¹²⁵I]iodothis compound as the radioligand, a common practice in studies characterizing H2 receptor ligands.
Objective: To determine the binding affinity of this compound for the H2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human or guinea pig H2 receptor.
-
Radioligand: [¹²⁵I]iodothis compound.
-
Non-specific Binding Control: High concentration of a known H2 antagonist (e.g., Tiotidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Instrumentation: Gamma counter, filtration apparatus.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, [¹²⁵I]iodothis compound (at a concentration near its Kₐ), and varying concentrations of this compound or buffer (for total binding) or non-specific control.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathways of Histamine Receptors
The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
-
H1 Receptor: Couples to Gαq/11, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence of H3 receptor inhibition by iodothis compound in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodothis compound and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopotentidine: A Comparative Analysis of its Potential Efficacy in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Aminopotentidine, a potent histamine (B1213489) H2 receptor antagonist. While direct experimental data on the efficacy of this compound across a range of cell lines is limited in publicly available literature, this document aims to provide a valuable comparative context by examining the well-documented effects of other histamine H2 receptor antagonists, such as cimetidine (B194882) and ranitidine, on various cancer cell lines. This comparative approach will shed light on the potential mechanisms and applications of this compound in cellular research and drug development.
Introduction to this compound
This compound is a high-affinity antagonist of the histamine H2 receptor, with KB values of 220 nM and 280 nM for the human and guinea pig receptors, respectively[1][2]. Its chemical formula is C26H35N7O2, and it has a molecular weight of 477.6 g/mol [2]. Primarily utilized as a research tool, it also serves as a precursor for the synthesis of the radiolabeled ligand [125I]iodothis compound, which is instrumental in receptor binding and autoradiography studies[1][2].
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand histamine, activates a downstream signaling cascade. This activation primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses, including changes in cell proliferation, differentiation, and apoptosis. This compound, as an antagonist, blocks the initial binding of histamine to the H2 receptor, thereby inhibiting this signaling pathway.
References
A Head-to-Head Comparative Analysis of Aminopotentidine and Other H2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Aminopotentidine with other widely-used histamine (B1213489) H2 receptor antagonists, namely Cimetidine (B194882), Ranitidine (B14927), and Famotidine (B1672045). The information presented is intended to support research and development efforts in the field of pharmacology and drug discovery by offering objective performance data and comprehensive experimental methodologies.
Quantitative Comparison of H2 Receptor Antagonist Potency
The following table summarizes the antagonist potency of this compound, Cimetidine, Ranitidine, and Famotidine at the histamine H2 receptor. The data is compiled from various in vitro studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Compound | Test System | Parameter | Value | Relative Potency (approx.) |
| This compound | Human H2 Receptor | KB | 220 nM | - |
| Guinea Pig H2 Receptor | KB | 280 nM | - | |
| Cimetidine | Isolated Guinea Pig Atrium | pA2 | 6.2 | 1x |
| Ranitidine | Isolated Guinea Pig Atrium | pA2 | 6.7 | ~3x vs Cimetidine |
| Famotidine | Various | - | - | 20-40x vs Cimetidine; 7.5-8x vs Ranitidine[1][2] |
Note on Potency Parameters:
-
KB: The equilibrium dissociation constant of an antagonist. A lower KB value indicates higher binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for H2 Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound for the histamine H2 receptor using a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293T cells).
-
Radioligand: [3H]Tiotidine or [125I]Iodothis compound.
-
Unlabeled ("cold") Tiotidine or this compound for non-specific binding determination.
-
Test compounds (e.g., this compound, Cimetidine, Ranitidine, Famotidine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled H2 antagonist (e.g., 1 µM Tiotidine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[3]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay in Isolated Guinea Pig Atrium
This ex vivo assay measures the functional potency of an H2 antagonist by its ability to inhibit the positive chronotropic effect of histamine on the guinea pig right atrium.
Objective: To determine the pA2 value of a test compound as a measure of its H2 receptor antagonist potency.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Histamine (agonist).
-
Test compounds (H2 antagonists).
-
Isolated organ bath system with a force transducer to measure heart rate.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and excise the heart. Isolate the spontaneously beating right atrium and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the atrium to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular washing every 15 minutes.
-
Control Response: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the increase in heart rate (chronotropic effect).
-
Antagonist Incubation: Wash the tissue thoroughly to remove the histamine. Add a fixed concentration of the H2 antagonist (test compound) to the bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Second Histamine Response: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for histamine.
-
Data Analysis:
-
Plot the heart rate response against the logarithm of the histamine concentration for both curves (with and without the antagonist).
-
The antagonist should produce a rightward shift of the histamine concentration-response curve without a significant change in the maximum response.
-
Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.
-
Histamine-Stimulated Gastric Acid Secretion Assay in the Rat
This in vivo assay assesses the ability of an H2 antagonist to inhibit histamine-induced gastric acid secretion in an anesthetized rat model.
Objective: To evaluate the in vivo efficacy of an H2 antagonist in reducing gastric acid secretion.
Materials:
-
Male Wistar rats (200-250 g).
-
Urethane (anesthetic).
-
Histamine.
-
Test compounds (H2 antagonists).
-
Saline solution.
-
pH meter and titration equipment.
-
Perfusion pump.
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous administration of substances. Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.
-
Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min). Collect the perfusate at regular intervals (e.g., every 15 minutes).
-
Basal Acid Secretion: Collect perfusate for a period to establish the basal rate of acid secretion.
-
Histamine Stimulation: Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion. Continue collecting the perfusate.
-
Antagonist Administration: Once a stable, stimulated acid secretion is achieved, administer the H2 antagonist intravenously or intraperitoneally.
-
Measurement of Acid Secretion: Continue to collect the perfusate and measure the acid content of each sample by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
-
Data Analysis:
-
Calculate the acid output for each collection period (concentration of acid × volume of perfusate).
-
Plot the acid output over time.
-
Determine the percentage inhibition of histamine-stimulated acid secretion by the H2 antagonist.
-
Calculate the ED50 (the dose of the antagonist that produces 50% of the maximal inhibition).
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for comparing H2 blockers.
Histamine H2 Receptor Signaling Pathway
This diagram outlines the signal transduction cascade initiated by the binding of histamine to its H2 receptor on a gastric parietal cell, leading to the secretion of gastric acid.
Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.
Experimental Workflow for H2 Blocker Comparison
This diagram illustrates a logical workflow for the comprehensive in vitro and in vivo comparison of H2 receptor antagonists.
Caption: Workflow for Comparative Evaluation of H2 Blockers.
References
Aminopotentidine's H2 Receptor Antagonist Activity: A Comparative Overview in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aminopotentidine's histamine (B1213489) H2 receptor antagonist activity, drawing upon available preclinical data. While in vivo comparative studies on this compound are limited in publicly accessible literature, this document summarizes its in vitro potency in relation to other established H2 receptor antagonists and details a standard in vivo model used for the evaluation of such compounds.
Comparative Potency of H2 Receptor Antagonists
The following table summarizes the reported in vitro antagonist potencies of this compound and other commonly used H2 receptor antagonists. It is important to note that the data for this compound is derived from studies on isolated guinea pig atria, a standard ex vivo model for assessing H2 receptor blockade. In this model, this compound and its iodinated derivatives have demonstrated significantly higher potency than cimetidine.[1]
| Compound | Potency (Relative to Cimetidine) | KB (nM) | Animal Model/System |
| This compound | Up to 32x more potent | 280 (guinea pig) | Isolated guinea pig atrium |
| Cimetidine | 1x (Reference) | - | Isolated guinea pig atrium |
| Ranitidine (B14927) | 4-10x more potent | - | Human (in vivo, gastric acid secretion) |
| Famotidine (B1672045) | 20-50x more potent | - | Various preclinical and clinical studies |
Note: Direct comparative in vivo data (e.g., ED50 for inhibition of gastric acid secretion) for this compound was not available in the reviewed literature. The relative potencies for ranitidine and famotidine are based on a combination of preclinical and clinical findings and are provided for general comparison.
Experimental Protocols: Validation of H2 Antagonist Activity
A widely accepted animal model for the in vivo assessment of H2 receptor antagonist activity is the pylorus-ligated rat model. This model allows for the direct measurement of gastric acid secretion and the evaluation of the inhibitory effects of test compounds.
Pylorus-Ligated Rat Model for Gastric Acid Secretion
Objective: To determine the in vivo efficacy of an H2 receptor antagonist in inhibiting basal or histamine-stimulated gastric acid secretion.
Animals: Male Wistar rats (200-250g) are typically used. Animals are fasted for 24 hours prior to the experiment but allowed free access to water.
Procedure:
-
Anesthesia: Rats are anesthetized using a suitable agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Surgical Preparation: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is then carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum. For studies involving histamine stimulation, the esophagus may also be ligated to prevent contamination with saliva.
-
Drug Administration: The test compound (e.g., this compound) or a reference antagonist (e.g., ranitidine, cimetidine) is administered, typically via the intraduodenal or intraperitoneal route, immediately after pyloric ligation. A control group receives the vehicle.
-
Stimulation (Optional): For histamine-stimulated acid secretion studies, histamine is administered subcutaneously at a predetermined dose.
-
Sample Collection: After a set period (usually 4 hours), the animals are euthanized. The stomach is carefully removed, and the accumulated gastric contents are collected and centrifuged.
-
Analysis: The volume of the gastric juice is measured. The free and total acidity are determined by titration with 0.01 N NaOH using appropriate indicators. The ulcer index in the forestomach can also be scored.
Data Analysis: The percentage inhibition of gastric acid secretion by the test compound is calculated by comparing the acid output in the treated groups to the control group. The dose required to produce 50% inhibition (ED50) is then determined.
Signaling Pathways and Experimental Workflow
Histamine H2 Receptor Signaling Pathway
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase. This increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the stimulation of gastric acid secretion by parietal cells in the stomach. H2 receptor antagonists, such as this compound, competitively block the binding of histamine to the H2 receptor, thereby inhibiting this signaling cascade.
Caption: H2 Receptor Signaling Pathway and Antagonism.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for validating the antagonist activity of a compound like this compound in an animal model of gastric acid secretion.
Caption: In Vivo Validation Workflow.
References
A Structural Showdown: Aminopotentidine and Other Guanidine Derivatives in Receptor Binding
For Immediate Publication
A comprehensive analysis of Aminopotentidine and other notable guanidine (B92328) derivatives reveals key structural determinants for affinity and selectivity at histamine (B1213489) and muscarinic receptors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
The guanidinium (B1211019) group, a common structural motif in medicinal chemistry, is a versatile pharmacophore that imparts unique properties to a wide range of therapeutic agents. This comparison guide delves into the structural and functional nuances of this compound, a potent histamine H2 receptor antagonist, and contrasts it with other significant guanidine derivatives that target various receptors, including histamine H3 and muscarinic M2/M4 receptors. Understanding these differences is crucial for the rational design of more selective and efficacious drugs.
At a Glance: Comparative Receptor Affinities
The following table summarizes the binding affinities of this compound and other selected guanidine derivatives for their primary receptor targets. Lower Ki and KB values indicate higher binding affinity.
| Compound | Primary Target(s) | Receptor Subtype | Species | Binding Affinity (KB/Ki, nM) |
| This compound | Histamine H2 Receptor | H2 | Human | 220[1] |
| H2 | Guinea Pig | 280[1] | ||
| Iodothis compound | Histamine H2 Receptor | H2 | Guinea Pig | pKi = 9.15 |
| Cimetidine (B194882) | Histamine H2 Receptor | H2 | - | - |
| Ranitidine (B14927) | Histamine H2 Receptor | H2 | - | - |
| Famotidine (B1672045) | Histamine H2 Receptor | H2 | - | - |
| ADS1017 | Histamine H3 & Muscarinic M2/M4 Receptors | H3 | Human | -logKi = 6.80 |
| M2 | Human | 37 | ||
| M4 | Human | 68 | ||
| ADS10227 | Muscarinic M2/M4 Receptors | M2 | Human | 2.8[2] |
| M4 | Human | 5.1[2] |
Famotidine is noted to be approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine on a weight basis[3].
Structural Comparison of Key Guanidine Derivatives
The chemical structures of these compounds reveal the basis for their differing receptor selectivities. This compound features a cyanoguanidine core linked to a piperidinylmethylphenoxypropyl group and an aminobenzamide moiety. In contrast, the classical H2 antagonists like cimetidine possess an imidazole (B134444) ring, ranitidine a furan (B31954) ring, and famotidine a thiazole (B1198619) ring, all contributing to their interaction with the H2 receptor.
More recent developments in guanidine derivatives, such as ADS1017 and ADS10227, showcase how modifications to the guanidinium substituents can dramatically shift receptor preference from histamine to muscarinic receptors. The introduction of a benzyl (B1604629) group on the guanidine and alterations in the linker region are critical for this change in selectivity.
Signaling Pathways: A Visual Guide
The interaction of these guanidine derivatives with their respective receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
The Histamine H2 receptor primarily couples to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound and other H2 antagonists block this pathway.
The Histamine H3 receptor, a presynaptic autoreceptor, is coupled to a Gi/o protein. Its activation inhibits adenylyl cyclase, leading to decreased cAMP levels and a reduction in neurotransmitter release. Antagonists like ADS1017 block this inhibitory effect.
Similar to the H3 receptor, the muscarinic M2 and M4 receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, resulting in inhibitory cellular responses.
Experimental Protocols
Radioligand Binding Assay for Histamine H2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the histamine H2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand [125I]iodothis compound and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay for Histamine H2 Receptor Antagonism in Isolated Guinea Pig Atrium
This ex vivo assay measures the functional antagonism of H2 receptor ligands.
Methodology:
-
Tissue Preparation: The right atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The atrium is allowed to beat spontaneously. A cumulative concentration-response curve to a histamine H2 agonist (e.g., histamine or dimaprit) is established to determine the baseline chronotropic (heart rate) effect.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the H2 receptor antagonist (e.g., this compound) for a defined period.
-
Second Agonist Response: A second cumulative concentration-response curve to the H2 agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA2 value.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is used to determine the binding affinity of compounds for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human H3 receptor.
-
Competitive Binding: Membranes are incubated with the radioligand [3H]-Nα-methylhistamine and various concentrations of the test compound.
-
Incubation: The reaction is incubated for 60-120 minutes at 25°C to allow binding to reach equilibrium.
-
Separation and Quantification: Bound and free radioligands are separated by filtration, and the bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.
Conclusion
The guanidine moiety is a privileged scaffold in drug discovery, capable of interacting with a diverse range of biological targets. The comparison of this compound with other guanidine derivatives underscores the profound impact of subtle structural modifications on receptor affinity and selectivity. While this compound and its analogs are potent and selective H2 receptor antagonists, compounds like ADS1017 and ADS10227 demonstrate that the guanidine core can be effectively redirected to target muscarinic receptors with high affinity. This guide provides a foundational dataset and methodological overview to aid researchers in the continued exploration and development of novel guanidine-based therapeutics.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodoaminopotentidine: A High-Affinity Ligand for the Histamine H2 Receptor, a Comparative Guide
For researchers, scientists, and drug development professionals, understanding the affinity and selectivity of novel ligands for their targets is paramount. This guide provides a detailed comparison of iodoaminopotentidine (B145567) (IAP) with other commercially available histamine (B1213489) H2 receptor antagonists, supported by experimental data and protocols.
Iodothis compound (IAP) has emerged as a highly potent and selective antagonist for the histamine H2 receptor, a key player in gastric acid secretion and a therapeutic target for conditions like acid reflux and peptic ulcers. Its high affinity and selectivity make it a valuable tool for researchers studying the H2 receptor and a potential lead compound in drug discovery. This guide compares the binding affinity and selectivity of IAP with established H2 receptor antagonists: cimetidine, ranitidine, and famotidine (B1672045).
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities (Ki) of iodothis compound and other H2 receptor antagonists for all four histamine receptor subtypes (H1, H2, H3, and H4). This comprehensive view allows for an objective assessment of both the potency at the target receptor (H2) and the selectivity against other histamine receptor subtypes.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| Iodothis compound (IAP) | >10,000 | ~0.07 | >1,000 | >10,000 |
| Cimetidine | 4,600 | 79 | >10,000 | >10,000 |
| Ranitidine | 10,000 | 140 | >10,000 | >10,000 |
| Famotidine | 10,000 | 27 | >10,000 | >10,000 |
Data compiled from various scientific sources. Ki values can vary depending on the experimental conditions.
As the data illustrates, iodothis compound exhibits exceptionally high affinity for the H2 receptor, with a Ki value in the sub-nanomolar range. This is significantly more potent than the comparator drugs cimetidine, ranitidine, and famotidine. Furthermore, IAP demonstrates a remarkable selectivity for the H2 receptor, with negligible affinity for H1, H3, and H4 receptors. While cimetidine, ranitidine, and famotidine are also selective for the H2 receptor, their affinity is considerably lower than that of IAP.
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a crucial second messenger.
Comparative Pharmacology of Aminopotentidine Across Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacology of Aminopotentidine, a notable histamine (B1213489) H2 receptor antagonist, across various species. The information presented herein is intended to support research and drug development efforts by offering a clear comparison of its performance based on available experimental data.
Introduction
This compound is a potent and selective antagonist of the histamine H2 receptor, a key target in regulating gastric acid secretion and other physiological processes. Understanding its pharmacological profile across different species is crucial for preclinical research and the translation of findings to human applications. This guide summarizes the available quantitative data on this compound's binding affinity and functional potency, details the experimental protocols used for these assessments, and provides visualizations of relevant biological pathways and workflows.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and its key derivative, [¹²⁵I]iodothis compound, at the histamine H2 receptor across different species.
Table 1: H2 Receptor Binding Affinity of this compound and its Derivatives
| Compound | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| This compound | Human | - | Kᵢ | 220 | [1] |
| This compound | Guinea Pig | - | Kᵢ | 280 | [1] |
| [¹²⁵I]iodothis compound | Human | Caudate Nucleus Membranes | Kd | 0.3 | [2] |
| [¹²⁵I]iodothis compound | Guinea Pig | Cerebral Membranes | pKi | 9.15 (corresponds to ~0.07 nM) | [1] |
| [¹²⁵I]iodothis compound | Rat | Aorta and Tail Artery | - | Potent Antagonist | [3] |
Data for mouse and canine species were not available in the reviewed literature.
Table 2: Functional Potency of this compound Derivatives
| Compound | Species | Assay System | Parameter | Value | Reference |
| This compound Analogs | Guinea Pig | Isolated Atrium and Ileum | - | Highly Potent Antagonists |
Table 3: Selectivity Profile of this compound and its Derivatives
| Compound | Receptor Subtype | Species | Finding | Reference |
| Iodothis compound | H3 | Guinea Pig | May inhibit H3 receptors at concentrations similar to H2 receptor inhibition | |
| This compound Analogs | H1, H3, H4 | Human | Weak to moderate antagonists or partial agonists at H1 and H3 receptors; potent partial agonists at H4 receptors |
A comprehensive quantitative selectivity profile for this compound against H1, H3, and H4 receptors across multiple species is not well-documented in the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ or Kₜ) of a compound to a specific receptor. The protocol for [¹²⁵I]iodothis compound binding is as follows:
-
Membrane Preparation:
-
Tissues (e.g., brain cortex, caudate nucleus) from the species of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
A constant concentration of the radioligand, [¹²⁵I]iodothis compound, is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to displace the radioligand from the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a standard H2 antagonist (e.g., tiotidine).
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon activation of the H2 receptor.
-
Cell Culture:
-
Cells stably or transiently expressing the histamine H2 receptor from the desired species (e.g., CHO-K1 cells) are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are seeded in multi-well plates and incubated until they reach the desired confluency.
-
The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are stimulated with a known H2 receptor agonist (e.g., histamine or amthamine) in the presence of varying concentrations of the antagonist (this compound).
-
The reaction is incubated for a specific time at 37°C.
-
-
cAMP Measurement:
-
The intracellular cAMP levels are measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for quantifying cAMP.
-
Radiommunoassay (RIA): A competitive binding assay using a radiolabeled cAMP tracer.
-
-
-
Data Analysis:
-
The concentration-response curves are plotted, and the IC₅₀ value for the antagonist is determined. This value represents the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.
-
Mandatory Visualization
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Logical Relationship of Pharmacological Parameters
Caption: Relationship between key pharmacological parameters for a test compound.
References
- 1. Iodothis compound and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and autoradiographic localization of histamine H2 receptors in human brain identified with [125I]iodothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodothis compound and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Aminopotentidine: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Aminopotentidine, a potent histamine (B1213489) H2 receptor antagonist, requires careful consideration for its disposal due to its bioactive nature. This guide provides essential, step-by-step procedures for the safe disposal of both non-radioactive this compound and its radiolabeled counterpart, [¹²⁵I]-aminopotentidine.
Researchers should always prioritize consulting the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions. In the absence of an SDS, the following procedures, based on general best practices for hazardous and radioactive waste disposal in a laboratory setting, should be implemented.
I. Disposal of Non-Radioactive this compound
Unused or waste this compound should be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste: For this compound solutions, use a dedicated, sealed, and properly labeled container for liquid hazardous chemical waste. Avoid mixing with incompatible chemicals.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department.
-
Disposal Request: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
| Waste Type | Container Requirement | Disposal Method |
| Solid this compound | Sealed, labeled container | Collection by certified hazardous waste personnel. |
| Liquid Solutions | Sealed, labeled container | Collection by certified hazardous waste personnel. |
| Contaminated Labware | Puncture-proof container | Collection by certified hazardous waste personnel. |
II. Disposal of [¹²⁵I]-Aminopotentidine (Radiolabeled)
The disposal of radiolabeled this compound is more stringent due to the presence of the Iodine-125 isotope. [¹²⁵I]-Aminopotentidine is described as harmful by contact, ingestion, and inhalation, and is irritating to the eyes, skin, and respiratory tract.[1] All work and disposal must be conducted in compliance with institutional and national radiation safety regulations.
Experimental Protocol for Disposal:
-
Specialized PPE: In addition to standard PPE, dosimeters (whole body and extremity) should be worn when handling significant quantities.[2]
-
Designated Area: All handling and disposal preparation should occur in a designated radioactive work area, preferably within a fume hood equipped with a charcoal trap for volatile iodine.[2][3]
-
Waste Segregation:
-
Solid Radioactive Waste: Collect dry waste (e.g., contaminated gloves, tubes, absorbent paper) in a designated, shielded, and clearly labeled radioactive waste container.
-
Liquid Radioactive Waste: Collect liquid waste containing [¹²⁵I]-aminopotentidine in a sealed, shatter-resistant container, clearly labeled for radioactive liquid waste. Do not mix with non-radioactive or other isotopic waste.
-
Sharps: Any contaminated sharps must be placed in a puncture-proof container labeled for radioactive sharps.
-
-
Labeling: All radioactive waste containers must bear the universal radiation symbol and be clearly labeled with "[¹²⁵I]-Aminopotentidine," the activity level, and the date.
-
Storage and Decay: Store waste in a designated and shielded radioactive materials storage area. Given that Iodine-125 has a half-life of approximately 60 days, institutional protocols may allow for decay-in-storage until the radioactivity is indistinguishable from background levels, after which it may be disposed of as chemical waste. Always follow your institution's specific guidelines for decay-in-storage.
-
Disposal: Disposal of radioactive waste must be handled by the institution's Radiation Safety Officer or equivalent authority.[4]
| Parameter | Guideline |
| Half-life of ¹²⁵I | ~60 days |
| Primary Emissions | Gamma (35.5 keV), X-ray (27-31 keV) |
| Handling Precautions | Use shielding (e.g., 3mm lead for mCi quantities), handle with tools, and wear appropriate PPE including dosimeters. |
| Waste Container | Shielded, sealed, and clearly labeled with radioactive symbol and isotope information. |
| Disposal Route | Through institutional Radiation Safety program; may involve decay-in-storage followed by chemical waste disposal. |
Visualizing Disposal Pathways
To aid in the decision-making process for the proper disposal of this compound, the following diagrams illustrate the recommended workflows.
Caption: Disposal workflow for non-radioactive this compound.
Caption: Disposal workflow for [¹²⁵I]-aminopotentidine.
References
Personal protective equipment for handling Aminopotentidine
Essential Safety and Handling Guide for Aminopotentidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound and its radiolabeled analogue, [125I]iodothis compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
I. Compound Data Summary
The following table summarizes key quantitative data for this compound and its radiolabeled form.
| Parameter | This compound | [125I]iodothis compound | Source(s) |
| Molecular Weight | 477.6 g/mol | ~602.5 g/mol | |
| Purity | ≥97% (HPLC) | >95% (HPLC) | [1] |
| Binding Affinity (KB) | 220 nM (human H2 receptor), 280 nM (guinea pig H2 receptor) | Not specified | [2] |
| Specific Activity | Not Applicable | 2200 Ci/mmol (81.4 TBq/mmol) | [1] |
| Storage | Store at -20°C | Store at 2-8°C |
II. Personal Protective Equipment (PPE)
Given the hazardous nature of [125I]iodothis compound and the lack of a comprehensive Safety Data Sheet (SDS) for non-radiolabeled this compound, a cautious approach is mandatory. The following PPE is required for handling both forms of the compound.
Standard Laboratory Attire (Minimum Requirement for non-radiolabeled this compound):
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Gloves: Nitrile gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Enhanced Precautions for [125I]iodothis compound and when handling powdered non-radiolabeled this compound:
-
Double Gloves: Wear two pairs of nitrile gloves to minimize the risk of contamination.
-
Leaded Gloves: For handling high concentrations of [125I]iodothis compound, consider the use of leaded rubber gloves to reduce radiation exposure.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or aerosols.
-
Full Body Protection: Consider a disposable gown or suit for added protection during high-risk procedures.
III. Operational Plans: Handling Procedures
A. Handling Non-Radiolabeled this compound
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
-
Weighing and Reconstitution:
-
Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Use appropriate tools for weighing and transferring the powder to prevent spills.
-
Reconstitute the compound in a suitable solvent as per the experimental protocol.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.
-
-
Post-Experiment:
-
Decontaminate the work area thoroughly.
-
Dispose of all contaminated materials as chemical waste.
-
B. Handling [125I]iodothis compound
Working with [125I]iodothis compound requires strict adherence to radiation safety protocols in addition to chemical safety measures.
-
Pre-Experiment Preparations:
-
Designated Area: All work must be conducted in a designated and properly shielded area, such as a fume hood approved for radioisotope use.
-
Dosimetry: Personnel handling millicurie levels of 125I should wear film badges and dosimeter rings. A baseline thyroid scan is recommended before starting work, with periodic scans thereafter.
-
Shielding: Use appropriate shielding, such as lead bricks or leaded glass, to minimize radiation exposure. The exposure rate at 1 cm from 1 mCi is 1.5 R/hr.
-
-
During the Experiment:
-
Monitoring: Use a survey meter with a NaI(Tl) scintillation probe to monitor for contamination during and after work, as standard GM survey meters are not efficient for detecting 125I.
-
Aerosol Prevention: Take precautions to avoid the generation of aerosols.
-
-
Post-Experiment:
-
Decontamination: Thoroughly decontaminate the work area and all equipment used.
-
Personal Decontamination: Wash hands thoroughly after handling the material.
-
Waste Segregation: Segregate all radioactive waste according to institutional guidelines.
-
IV. Disposal Plan
A. Non-Radiolabeled this compound Waste
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a designated, sealed container for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container. Do not pour down the drain.
-
Follow your institution's guidelines for chemical waste disposal.
B. [125I]iodothis compound Waste
-
Waste Segregation: All radioactive waste must be segregated from non-radioactive waste. This includes solid and liquid waste.
-
Labeling: All radioactive waste containers must be clearly labeled with the radioisotope (125I), the activity level, and the date.
-
Storage and Disposal: Store radioactive waste in a designated, shielded area. Disposal must be handled by the institution's radiation safety office in accordance with regulatory requirements. The half-life of 125I is approximately 60 days.
V. Experimental Protocols and Visualizations
Mechanism of Action: Histamine (B1213489) H2 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H2 receptor. This action blocks the binding of histamine, thereby inhibiting the downstream signaling pathways that are typically activated by this receptor.
Caption: Mechanism of this compound as a histamine H2 receptor antagonist.
Workflow for Handling [125I]iodothis compound
The following diagram outlines the essential steps for the safe handling of radiolabeled this compound.
Caption: Safe handling workflow for [125I]iodothis compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
